Nortriptyline Hydrochloride
描述
This compound is the hydrochloride salt form of nortriptyline, a tricyclic antidepressant agent used for short-term treatment of various forms of depression. Nortriptyline blocks the norepinephrine presynaptic receptors, thereby blocking the reuptake of this neurotransmitter and raising the concentration in the synaptic cleft in the CNS. Nortriptyline also binds to alpha-adrenergic, histaminergic and cholinergic receptors. Long-term treatment with nortriptyline produces a downregulation of adrenergic receptors due to the increased stimulation of these receptors.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and is indicated for major depressive disorder and has 4 investigational indications. This drug has a black box warning from the FDA.
This compound, the N-demethylated active metabolite of amitriptyline, is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, nortriptyline does not affect mood or arousal, but may cause sedation. In depressed individuals, nortriptyline exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Secondary amine TCAs, such as nortriptyline, are more potent inhibitors of norepinephrine reuptake than tertiary amine TCAs, such as amitriptyline. TCAs also down-regulate cerebral cortical β -adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine-H1 receptors, α 1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. See toxicity section below for a complete listing of side effects. Nortriptyline exerts less anticholinergic and sedative side effects compared to the tertiary amine TCAs, amitriptyline and clomipramine. Nortriptyline may be used to treat depression, chronic pain (unlabeled use), irritable bowel syndrome (unlabeled use), diabetic neuropathy (unlabeled use), post-traumatic stress disorder (unlabeled use), and for migraine prophylaxis (unlabeled use).
See also: Nortriptyline (has active moiety).
属性
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAYBENGXDALFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045109 | |
| Record name | Nortriptyline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894-71-3 | |
| Record name | Nortriptyline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=894-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nortriptyline hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nortriptyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nortriptyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nortriptyline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nortriptyline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORTRIPTYLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00FN6IH15D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacodynamics of Nortriptyline Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Nortriptyline hydrochloride is a second-generation tricyclic antidepressant (TCA) and an active metabolite of amitriptyline.[1][2] While its primary indication is the treatment of major depressive disorder, its complex pharmacodynamic profile has led to off-label applications in the management of chronic pain, particularly neuropathic pain, and smoking cessation.[3][4] This document provides a detailed examination of the molecular mechanisms, receptor interactions, and downstream signaling effects that define the pharmacodynamic properties of nortriptyline.
Primary Mechanism of Action: Monoamine Reuptake Inhibition
The principal therapeutic effect of nortriptyline is attributed to its ability to inhibit the reuptake of the neurotransmitters norepinephrine (noradrenaline) and serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[3][5] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT) on the presynaptic neuronal membrane, nortriptyline increases the concentration and prolongs the action of these monoamines on postsynaptic receptors.[5]
Clinical and preclinical studies have demonstrated that nortriptyline exhibits a higher affinity for NET compared to SERT, classifying it as a predominantly noradrenergic reuptake inhibitor.[6][7][8] This selectivity may contribute to its specific clinical efficacy and side-effect profile compared to other TCAs.[6] Furthermore, by inhibiting NET in the frontal cortex, a region with sparse dopamine transporters (DAT), nortriptyline can indirectly increase dopamine neurotransmission as dopamine is partially cleared by NET in this area.[7][8]
The binding affinity of nortriptyline for human monoamine transporters is summarized in the table below. Affinity is expressed as the inhibition constant (Kᵢ), where a lower value indicates a higher binding affinity.
| Target Transporter | Ligand | Kᵢ (nM) | Reference(s) |
| Norepinephrine Transporter (NET) | [¹²⁵I] RTI-55 | 3.18 - 6.3 | [2][9] |
| Serotonin Transporter (SERT) | - | 18 | [2] |
| Dopamine Transporter (DAT) | - | 1140 | [2] |
Receptor Antagonism Profile
In addition to its primary action on neurotransmitter reuptake, nortriptyline exhibits affinity for a variety of other receptors. This broad receptor activity is largely responsible for its characteristic side-effect profile but may also contribute to its therapeutic actions in conditions like neuropathic pain.[5][6] The primary antagonistic properties include actions at muscarinic acetylcholine, histamine, and adrenergic receptors.[3][5]
-
Anticholinergic Effects: Antagonism at muscarinic acetylcholine receptors (M1-M5) leads to common side effects such as dry mouth, blurred vision, constipation, and urinary retention.[5][8]
-
Antihistaminergic Effects: Blockade of the histamine H₁ receptor is a significant contributor to the sedative effects of nortriptyline and can also lead to weight gain.[5][8]
-
Cardiovascular Effects: Antagonism of α₁-adrenergic receptors can cause orthostatic hypotension, dizziness, and sedation.[5][8]
The binding affinities of nortriptyline for various neurotransmitter receptors are detailed below.
| Receptor Target | Ligand | Kᵢ (nM) | Reference(s) |
| Histamine Receptors | |||
| Histamine H₁ | [³H] Mepyramine | 1.99 - 4.0 | [9] |
| Adrenergic Receptors | |||
| Alpha-1A (α₁ₐ) | [¹²⁵I] HEAT | 20 | [9] |
| Muscarinic Acetylcholine Receptors | |||
| Muscarinic M₁ | [³H] Pirenzepine | 20 | [9] |
| Muscarinic M₂ | [³H] AF-DX 384 | 46 | [9] |
| Muscarinic M₃ | [³H] N-Methylscopolamine | 36 | [9] |
| Muscarinic M₄ | [³H] N-Methylscopolamine | 13 | [9] |
| Muscarinic M₅ | [³H] N-Methylscopolamine | 20 | [9] |
| Serotonin Receptors | |||
| Serotonin 5-HT₂ₐ | - | 33 | [2] |
Downstream Signaling and Long-Term Effects
Chronic administration of nortriptyline leads to adaptive changes in the central nervous system. The sustained increase in synaptic neurotransmitters is believed to cause a down-regulation and desensitization of postsynaptic β-adrenergic receptors and serotonin receptors.[3] This neuronal adaptation is thought to be a key component of the delayed onset of the antidepressant effects, which can take several weeks to become fully apparent.[10]
Additionally, nortriptyline has been shown to modulate the activity of various ion channels, including voltage-gated potassium (Kv) channels and sodium channels.[5][11][12] This action may be particularly relevant to its efficacy in treating neuropathic pain, as it can alter neuronal excitability and reduce ectopic firing in damaged nerves.[5]
Caption: Primary mechanism of action of Nortriptyline.
References
- 1. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nortriptyline - Wikipedia [en.wikipedia.org]
- 3. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Nortriptyline - Prescriber's Guide [cambridge.org]
- 8. NORTRIPTYLINE - Prescriber's Guide [cambridge.org]
- 9. nortriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. About nortriptyline - NHS [nhs.uk]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Nortriptyline Hydrochloride: A Technical Overview of its Discovery, Mechanism, and Clinical Application in Depression
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Nortriptyline hydrochloride, a second-generation tricyclic antidepressant (TCA), has been a cornerstone in the pharmacological management of major depressive disorder for decades. As the active metabolite of amitriptyline, its discovery marked a significant advancement in the refinement of antidepressant therapy, offering a more favorable side-effect profile compared to its predecessors. This document provides a comprehensive technical guide on the history, discovery, and development of nortriptyline. It details its multifaceted mechanism of action, supported by quantitative receptor binding and pharmacokinetic data. Furthermore, it outlines the methodologies of pivotal clinical studies that established its efficacy and provides visualizations of its signaling pathways and the historical development workflow.
Discovery and History
Nortriptyline's journey began as a direct result of research into its parent compound, amitriptyline. It is the principal active metabolite of amitriptyline, formed via demethylation in the liver.[1] Developed by the pharmaceutical company Geigy, nortriptyline first appeared in the scientific literature in 1962 and was patented in the same year.[2] It was subsequently introduced for the treatment of depression in 1963 and received approval for medical use in the United States in 1964.[2] As a secondary amine TCA, it represented a significant development, offering a different balance of neurotransmitter reuptake inhibition and a reduction in certain side effects compared to tertiary amine TCAs like amitriptyline.[2]
Mechanism of Action
Nortriptyline's therapeutic effect in depression is primarily attributed to its ability to modulate synaptic concentrations of norepinephrine and serotonin.[3]
2.1. Monoamine Reuptake Inhibition The principal mechanism is the inhibition of the presynaptic reuptake of norepinephrine and, to a lesser degree, serotonin from the synaptic cleft.[3] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), nortriptyline increases the availability of these neurotransmitters to bind to postsynaptic receptors, thereby enhancing neurotransmission.[3] It displays a more selective reuptake inhibition for norepinephrine, which may contribute to its specific clinical profile.[4]
2.2. Receptor Antagonism Beyond its primary action on reuptake transporters, nortriptyline interacts with a variety of other receptors, which contributes to both its therapeutic effects and its side-effect profile.[3][4] These interactions include:
-
Antihistaminergic Effects: Potent antagonism of histamine H1 receptors contributes to its sedative effects.[3]
-
Anticholinergic Effects: Blockade of muscarinic acetylcholine receptors leads to common side effects such as dry mouth, constipation, blurred vision, and urinary retention.[3]
-
Adrenergic Antagonism: It acts as an antagonist at alpha-1 adrenergic receptors, which can cause orthostatic hypotension.[3]
Long-term administration has also been shown to induce downstream adaptive changes, including the down-regulation of beta-adrenergic and serotonin receptors and the desensitization of adenylyl cyclase.[5]
Quantitative Pharmacological Data
3.1. Receptor Binding Profile The affinity of nortriptyline for various neurotransmitter transporters and receptors has been quantified through in vitro binding assays. The dissociation constant (KD or Ki) is a measure of binding affinity, with lower values indicating higher affinity.
Table 1: Nortriptyline Receptor and Transporter Binding Affinities
| Target | Species | Ki (nM) | Reference |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Human | 3.18 - 6.3 | [6] |
| Serotonin Transporter (SERT) | Human | 18 | [2] |
| Dopamine Transporter (DAT) | Human | 1,140 | [2] |
| Histamine H1 Receptor | Human | 1.1 - 10 | [2][6] |
| Muscarinic Acetylcholine Receptor (M1-M5) | Human | 13 - 36 | [6] |
| α1A-Adrenoceptor | Human | 26 | [6] |
| 5-HT2A Receptor | Human | 2.5 - 26.3 |[2][4] |
3.2. Pharmacokinetic Properties The clinical use of nortriptyline is guided by its pharmacokinetic profile, which describes its absorption, distribution, metabolism, and excretion.
Table 2: Pharmacokinetic Parameters of Nortriptyline
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability | 45% - 85% | [4] |
| Peak Plasma Concentration (Tmax) | 7 - 8.5 hours | [5][7] |
| Plasma Protein Binding | ~93% | [4] |
| Apparent Volume of Distribution (Vd) | 21 ± 4 L/kg | [4] |
| Elimination Half-Life (t1/2) | 16 to >90 hours | [7] |
| Metabolism | Hepatic (primarily CYP2D6) | [2][4][8] |
| Therapeutic Plasma Range | 50 - 150 ng/mL |[5] |
Key Experimental Protocols and Clinical Efficacy
The efficacy of nortriptyline, particularly in treatment-resistant depression, has been established through various clinical trials.
4.1. Open-Label Trial in Treatment-Resistant Depression
-
Objective: To assess the efficacy of nortriptyline in patients with major depression who had not responded to at least one adequate trial of another antidepressant, most commonly an SSRI.[9][10]
-
Methodology:
-
Patient Population: 92 outpatients with DSM-III-R diagnosed major depressive disorder who had failed 1 to 5 previous adequate antidepressant trials.[9][10]
-
Treatment Protocol: Patients were treated openly with nortriptyline for 6 weeks. The dose was titrated within the first week to achieve target plasma levels of 50-150 ng/mL (a target of 100 ng/mL was noted).[9][10]
-
Primary Outcome Measure: The primary measure of efficacy was the change in the 17-item Hamilton Rating Scale for Depression (HAM-D) score from baseline. Response was defined as a ≥50% decrease in the baseline HAM-D score, and remission was also assessed.[9][10]
-
Data Analysis: An intent-to-treat (ITT) analysis was performed, with the last observation carried forward (LOCF) for patients who did not complete the study.[9][10]
-
-
Results: After 6 weeks, approximately 40% of patients were classified as responders, and 12% achieved remission.[9][10] This study provided evidence for nortriptyline as a viable option for patients with treatment-resistant depression.[9]
4.2. Comparative Clinical Trials Nortriptyline has been compared to other antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine. In a double-blind, randomized clinical trial involving 120 patients with major depressive disorder, both nortriptyline and fluoxetine were found to be effective. However, after 3 and 6 months of treatment, fluoxetine demonstrated greater efficacy in reducing depression scores as measured by the Beck Depression Rating Scale.[11] In a study of post-stroke depression, nortriptyline was found to be superior to both fluoxetine and placebo in improving depression and anxiety symptoms.[12]
Table 3: Summary of Efficacy in Major Depressive Disorder
| Study Population | Duration | Comparator | Response Rate | Remission Rate | Reference |
|---|---|---|---|---|---|
| Treatment-Resistant Depression | 6 Weeks | N/A (Open-Label) | ~40% | ~12% | [9][10] |
| Bereavement-Related MDD | N/A | Placebo | 56% (Nortriptyline) | N/A | [13] |
| Depression in Parkinson's Disease | N/A | Placebo, Paroxetine | 53% (Nortriptyline) | N/A | [13] |
| Post-Stroke Depression | 12 Weeks | Fluoxetine, Placebo | 63% (Nortriptyline) | N/A |[12] |
Conclusion
This compound holds a significant place in the history of antidepressant development. Evolving from its parent compound, amitriptyline, it offered a refined pharmacological profile with potent norepinephrine reuptake inhibition. Its mechanism, characterized by effects on monoamine transporters and multiple receptor systems, defines its therapeutic efficacy and its known side effects. Decades of clinical research, including pivotal studies in treatment-resistant populations, have solidified its role as an important therapeutic option in the management of major depressive disorder. For drug development professionals, the story of nortriptyline underscores the value of metabolic studies and the ongoing potential for refining therapeutic agents to improve patient outcomes.
References
- 1. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nortriptyline - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nortriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medcentral.com [medcentral.com]
- 8. ClinPGx [clinpgx.org]
- 9. psychiatrist.com [psychiatrist.com]
- 10. Nortriptyline for treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. Nortriptyline: How It Works, Benefits, and Potential Risks [rupahealth.com]
An In-Depth Technical Guide to the In-Silico Modeling of Nortriptyline Hydrochloride Receptor Binding
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nortriptyline, a second-generation tricyclic antidepressant (TCA), exerts its therapeutic effects primarily by modulating the activity of monoamine neurotransmitter transporters.[1] Understanding the molecular interactions between Nortriptyline and its target receptors is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel therapeutics. In-silico modeling provides a powerful, cost-effective, and rapid suite of computational techniques to investigate these interactions at an atomic level.[2] This technical guide details the core in-silico methodologies for modeling Nortriptyline Hydrochloride's receptor binding, presents quantitative binding data, and outlines the associated experimental and computational protocols.
Nortriptyline's Receptor Binding Profile
Nortriptyline's primary mechanism of action involves the inhibition of norepinephrine and serotonin reuptake by their respective transporters.[3][4] This blockade increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[5] While its primary targets are the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT), Nortriptyline also exhibits affinity for several other receptors, which contributes to its side-effect profile.[3][5] These off-target interactions include antagonism of histamine (H1), muscarinic acetylcholine, and alpha-1 adrenergic receptors.[5]
Quantitative Binding Affinity Data
The binding affinity of this compound for its primary and secondary receptor targets has been quantified in various studies. The inhibition constant (Ki) or its logarithmic transformation (pKi) are common measures of this affinity. A lower Ki value indicates a higher binding affinity.
| Target Receptor/Transporter | Species | Assay Ligand | Ki (nM) | pKi | Reference |
| Norepinephrine Transporter (NET) | Human | [125I] RTI-55 | 3.18 | 8.5 | [6] |
| Norepinephrine Transporter (NET) | Human | - | 6.3 | 8.2 | [6] |
| Serotonin Transporter (SERT) | Human | [125I] RTI-55 | 20.0 | 7.7 | [6] |
| Histamine H1 Receptor | Human | [3H] mepyramine | 6.31 | 8.2 | [6] |
| Alpha-1A Adrenoceptor | Rat | [3H] prazosin | 28.2 | 7.55 | [6] |
| Muscarinic Acetylcholine Receptor | Human | [3H] N-methylscopolamine | 50.1 | 7.3 | [6] |
| 5-HT2A Receptor | Human | [3H] ketanserin | 25.1 | 7.6 | [6] |
| 5-HT2B Receptor | Human | [3H] LSD | 199.5 | 6.7 | [6] |
| 5-HT2C Receptor | Human | [3H] mesulergine | 31.6 | 7.5 | [6] |
Core In-Silico Methodologies and Protocols
The investigation of Nortriptyline-receptor interactions relies on a synergistic application of several computational techniques. The general workflow involves preparing the three-dimensional structures of the receptor and the ligand, predicting their binding orientation (docking), and refining and assessing the stability of the resulting complex (molecular dynamics).
Homology Modeling
For many receptors, including human monoamine transporters like NET, experimentally determined crystal structures are not always available.[7] Homology modeling is a computational technique used to generate a three-dimensional model of a protein from its amino acid sequence, based on a known experimental structure of a homologous protein (the "template").[7][8]
Experimental Protocol: Homology Modeling of hNET
-
Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB). For hNET, the Drosophila melanogaster dopamine transporter (dDAT) is a common template due to its high sequence identity (around 49.6%).[7][9]
-
Sequence Alignment: Align the target amino acid sequence (hNET) with the template sequence (dDAT) using alignment tools like ClustalW or T-Coffee.
-
Model Building: Use software like MODELLER or SWISS-MODEL to generate a 3D model of the target protein based on the alignment and the template's coordinates.[10] This involves copying the coordinates of the aligned residues and building the non-aligned regions, such as loops.
-
Loop Refinement: The regions of the protein that do not align with the template (loops) are often the least accurate. These are refined using ab initio methods or loop databases.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK (for stereochemical quality), Ramachandran plots (for phi-psi angle distribution), and ERRAT (for non-bonded atom-atom interactions).
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., Nortriptyline) when bound to a second (the receptor) to form a stable complex.[11][12] It also estimates the binding affinity, typically through a scoring function, which can be used to rank different compounds or binding poses.[13]
Experimental Protocol: Molecular Docking of Nortriptyline
-
Receptor Preparation: Start with a high-quality 3D structure of the receptor (from PDB or homology modeling). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of Nortriptyline. Optimize its geometry and assign atomic charges. The flexibility of the ligand is often considered by allowing its bonds to rotate.
-
Binding Site Definition: Define the active site or binding pocket of the receptor. This can be done by identifying the cavity where known substrates or inhibitors bind. A "grid box" is typically generated to encompass this site.[14]
-
Docking Simulation: Use docking software like AutoDock Vina or Glide to systematically search for the best binding poses of the ligand within the defined receptor site.[11][14] A search algorithm, such as a genetic algorithm, explores various orientations and conformations.[14]
-
Pose Analysis and Scoring: The docking program generates multiple possible binding poses and ranks them using a scoring function that estimates the binding free energy. The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts.[11]
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations are used to study the dynamic behavior of the Nortriptyline-receptor complex over time.[15] This technique simulates the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex, conformational changes, and the role of solvent.[12][16]
Experimental Protocol: MD Simulation of Nortriptyline-Receptor Complex
-
System Setup: The highest-scoring docked complex from the previous step is used as the starting structure. This complex is placed in a simulation box, typically a cube or rectangular prism.
-
Solvation: The box is filled with explicit water molecules to mimic the aqueous physiological environment. Ions (e.g., Na+, Cl-) are added to neutralize the system and achieve a physiological salt concentration.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and the pressure is adjusted to atmospheric pressure (1 atm). This is done in stages, often with restraints on the protein and ligand atoms that are slowly released, allowing the solvent to equilibrate around the complex.
-
Production Run: Once equilibrated, the production MD simulation is run for a desired length of time (typically nanoseconds to microseconds). The trajectory (positions, velocities, and energies of all atoms over time) is saved for analysis.
-
Trajectory Analysis: The trajectory is analyzed to calculate properties like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze intermolecular interactions over time. Binding free energy can also be calculated using methods like MM/PBSA or MM/GBSA.
Nortriptyline Signaling Pathway
The primary therapeutic action of Nortriptyline is initiated by its binding to and inhibition of NET and SERT. This action triggers a cascade of downstream neuroadaptive changes.
The binding of Nortriptyline to NET and SERT blocks the reabsorption of norepinephrine and serotonin from the synaptic cleft back into the presynaptic neuron.[5][17] This leads to an increased concentration of these neurotransmitters in the synapse, prolonging their action on postsynaptic receptors.[5] Chronic administration can lead to longer-term neuroadaptive changes, including the desensitization and downregulation of certain serotonin and beta-adrenergic receptors, and may influence the expression of neurotrophic factors like BDNF.[3][5][18]
Conclusion
In-silico modeling is an indispensable tool in modern pharmacology for dissecting the molecular mechanisms of drugs like this compound. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, researchers can build predictive models of drug-receptor interactions, rationalize binding affinities, and understand the dynamic nature of these complexes. These computational approaches not only provide a framework for interpreting experimental data but also accelerate the drug discovery process by enabling virtual screening and structure-based design of new chemical entities with improved efficacy and safety profiles.[19][20]
References
- 1. nortriptyline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. nortriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. mdpi.com [mdpi.com]
- 8. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
- 13. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Molecular structure and dynamics of tricyclic antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Human Metabolome Database: Showing metabocard for Nortriptyline (HMDB0014680) [hmdb.ca]
- 18. Downregulation of serotonin receptor subtypes by nortriptyline and adinazolam in major depressive disorder: neuroendocrine and platelet markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current computational methods for predicting protein interactions of natural products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Label Applications of Nortriptyline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortriptyline hydrochloride, a second-generation tricyclic antidepressant, has long been approved for the treatment of major depressive disorder. Its mechanism of action, primarily the inhibition of norepinephrine and to a lesser extent serotonin reuptake, has prompted investigation into its therapeutic potential for a variety of other conditions.[1][2] This technical guide provides a comprehensive overview of the principal off-label applications of nortriptyline, summarizing the available quantitative data on its efficacy and safety, detailing the experimental protocols from key clinical studies, and illustrating the core signaling pathways involved in its therapeutic effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the expanded therapeutic utility of this well-established pharmaceutical agent.
Core Mechanism of Action
Nortriptyline's primary mechanism of action involves the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT) in the presynaptic neuronal membrane.[1][2] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission.[1] Beyond this primary action, nortriptyline also exhibits antagonist activity at several other receptor sites, including histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic acetylcholine receptors, which contributes to both its therapeutic effects and its side effect profile.[1]
Signaling Pathway in Neuropathic Pain
In the context of neuropathic pain, the analgesic effect of nortriptyline is believed to be mediated predominantly through the enhancement of descending inhibitory pain pathways.[3] Increased norepinephrine in the spinal cord acts on α2-adrenergic receptors on presynaptic terminals of primary afferent neurons and on postsynaptic dorsal horn neurons.[3] This activation leads to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P, and hyperpolarization of postsynaptic neurons, ultimately dampening the transmission of pain signals to higher brain centers.
Caption: Nortriptyline's mechanism in neuropathic pain.
Off-Label Applications: Quantitative Data and Experimental Protocols
Neuropathic Pain
Nortriptyline is frequently used off-label for the management of various neuropathic pain conditions, including diabetic neuropathy, postherpetic neuralgia, and myofascial pain.[2]
| Condition | Dosage Range | Efficacy | Key Side Effects |
| Diabetic Peripheral Neuropathy | 25-75 mg/day[4] | 73% of patients experienced at least 50% pain relief.[4] Pain scores on a visual analog scale were significantly reduced.[4] | Drowsiness, dizziness, dry mouth (55% of patients reported side effects).[4] |
| Postherpetic Neuralgia | 10-150 mg/day[5][6] | NNT of 4 for pain relief compared to placebo.[5] Equivalent pain relief to morphine.[5] | Dry mouth (25%), constipation, sweating, dizziness, drowsiness (5-15%).[6] |
| Myofascial Pain | 12.5-50 mg/day[7] | 70% of patients achieved >50% improvement in pain scores.[7] | Milder side effect profile compared to amitriptyline.[7] |
| Cryptogenic Sensory Polyneuropathy | Titrated dose | 25.4% of patients had a 50% or more reduction in pain.[8] | 38.1% of patients discontinued the medication.[8] |
A randomized clinical trial was conducted on 39 patients with diabetic peripheral neuropathic pain.[4][9]
-
Participants: Patients with diabetic peripheral neuropathic pain.[4][9]
-
Intervention: Patients were randomly assigned to receive either nortriptyline (n=19) or transcutaneous electrical nerve stimulation (TENS) (n=20) for 6 weeks.[4][9]
-
Dosage: Nortriptyline was administered at a dose of 25 to 75 mg once daily.[4][9]
-
Outcome Measures: Pain relief was assessed using a visual analog scale (VAS). Side effects were also monitored.[4][9]
Caption: Workflow of a diabetic neuropathy clinical trial.
Smoking Cessation
Nortriptyline has demonstrated efficacy as a second-line treatment for smoking cessation.[10]
| Dosage Range | Efficacy | Key Side Effects |
| 75-100 mg/day[10] | Doubles quit rates compared to placebo (OR = 2.1).[10] 14% cessation rate at 6 months vs. 3% for placebo in one study.[11] | Dry mouth (64%), dysgeusia (20%), drowsiness, dizziness, constipation, blurry vision.[11][12] |
A randomized, double-blind, placebo-controlled trial was conducted with 214 smokers.[11]
-
Study Design: Randomized, double-blind, placebo-controlled trial.[11]
-
Participants: 214 individuals aged 18-70 who smoked 10 or more cigarettes per day.[11]
-
Intervention: Nortriptyline or a matched placebo was initiated 10 days prior to the target quit day.[11]
-
Dosage: Started at 25 mg at bedtime and titrated to 75 mg per day or the maximum tolerated dose.[11]
-
Outcome Measures: Smoking cessation was confirmed by self-report, expired carbon monoxide levels (≤ 9 ppm), and a 6-month urine cotinine level (< 50 ng/mL). Withdrawal symptoms were also assessed.[11]
Neurogenic Cough
Nortriptyline has been shown to be effective in treating chronic neurogenic cough.[13][14]
| Dosage Range | Efficacy | Key Side Effects |
| Titrated dose | 72% of patients reported improvement in cough symptoms.[13][14] | Sedation (21.4%), xerostomia (7.1%). 38% of patients reported side effects.[13][14] |
A retrospective case series of 42 patients with neurogenic cough was conducted.[13]
-
Study Design: Retrospective case series.[13]
-
Participants: 42 patients diagnosed with neurogenic cough.[13]
-
Intervention: Treatment with nortriptyline.[13]
-
Data Collection: Charts were reviewed for demographic information, clinical history, nasolaryngoscopic findings, medication dosage, side effects, and follow-up time.[13]
-
Outcome Measures: Clinical response to nortriptyline and tolerability of side effects.[13]
Migraine Prophylaxis
Nortriptyline is used off-label for the prevention of migraine headaches.[15][16]
| Dosage Range | Efficacy | Key Side Effects |
| 10-150 mg/day[17][18] | Significantly reduces the frequency of migraine attacks.[15] | Drowsiness, weakness, anxiety, nausea.[15] |
A randomized controlled trial investigated the use of nortriptyline in combination with topiramate for patients who did not respond to monotherapy.[19]
-
Study Design: Randomized controlled trial.[19]
-
Participants: Patients with episodic migraine who had less than a 50% reduction in headache frequency after 8 weeks of using topiramate (100 mg/day) or nortriptyline (30 mg/day) alone.[19]
-
Intervention: Patients were randomized to either have a placebo added to their current monotherapy or to receive the second medication (combination therapy).[19]
-
Outcome Measures: The primary endpoint was the decrease in the number of headache days at 6 weeks compared to baseline. The secondary endpoint was the proportion of patients with at least a 50% reduction in headache frequency.[19]
Irritable Bowel Syndrome (IBS)
Low-dose tricyclic antidepressants, including nortriptyline, are used to manage symptoms of IBS, particularly in diarrhea-predominant IBS (IBS-D).[20]
| Dosage Range | Efficacy | Key Side Effects |
| 25-50 mg at bedtime[21] | Improves abdominal pain, flatulence, and general performance.[20] May improve defecation frequency in both diarrhea- and constipation-predominant IBS.[20] | Anticholinergic side effects (e.g., constipation, dry mouth). Nortriptyline is generally better tolerated than amitriptyline.[21] |
A randomized, triple-blind, controlled trial was designed to compare the effects of doxepin and nortriptyline on diarrhea-predominant IBS.[22]
-
Study Design: Randomized, triple-blind, controlled trial.[22]
-
Participants: 75 patients with diarrhea-predominant IBS according to the ROME criteria.[22]
-
Intervention: Patients were randomly assigned to receive doxepin, nortriptyline, or a placebo, one tablet per day, for two months.[22]
-
Outcome Measures: Abdominal pain, mucus in the stool, incomplete evacuation, and bloating were measured at baseline and at one and two months after the intervention.[22]
Conclusion
This compound demonstrates considerable therapeutic potential beyond its approved indication for depression. The evidence supporting its off-label use in neuropathic pain, smoking cessation, neurogenic cough, migraine prophylaxis, and irritable bowel syndrome is substantial, though the quality of evidence varies across indications. For researchers and drug development professionals, these off-label applications represent promising avenues for further investigation, including the potential for developing new formulations or combination therapies to optimize efficacy and minimize adverse effects. A deeper understanding of the nuanced mechanisms of action in these diverse conditions will be critical for realizing the full therapeutic value of this versatile molecule.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rjdnmd.org [rjdnmd.org]
- 5. Herpes Zoster and Postherpetic Neuralgia: Prevention and Management | AAFP [aafp.org]
- 6. academic.oup.com [academic.oup.com]
- 7. files.jofph.com [files.jofph.com]
- 8. afdil.com [afdil.com]
- 9. researchgate.net [researchgate.net]
- 10. Nortriptyline for smoking cessation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized trial of nortriptyline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety of nortriptyline at equivalent therapeutic doses for smoking cessation: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Effectiveness of Nortriptyline and Tolerability of Side Effects in Neurogenic Cough Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Does Nortriptyline Treat Migraine? Benefits and Precautions [healthline.com]
- 16. axonoptics.com [axonoptics.com]
- 17. Nortriptyline for Migraine: What You Need to Know — Migraine Again [migraineagain.com]
- 18. Migraine prophylaxis in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topiramate plus nortriptyline in the preventive treatment of migraine: a controlled study for nonresponders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of tricyclic antidepressants in irritable bowel syndrome: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gi.org [gi.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Nortriptyline Hydrochloride's potential as an anti-inflammatory agent
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Nortriptyline hydrochloride, a well-established tricyclic antidepressant, is gaining recognition for its potential as a potent anti-inflammatory agent. This document provides a comprehensive technical overview of the current understanding of nortriptyline's anti-inflammatory properties, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting these claims. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases. While traditional anti-inflammatory drugs are effective, they are often associated with significant side effects, necessitating the exploration of novel therapeutic avenues. Nortriptyline, primarily known for its role in managing depression and neuropathic pain, has demonstrated compelling anti-inflammatory effects in various preclinical studies.[1][2] Its ability to modulate key inflammatory pathways suggests a therapeutic potential beyond its current indications. This guide synthesizes the existing data to provide a detailed resource for scientists and researchers interested in exploring nortriptyline as a lead compound for new anti-inflammatory therapies.
Mechanisms of Anti-Inflammatory Action
Nortriptyline exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the production of pro-inflammatory cytokines and modulating key intracellular signaling cascades.
Inhibition of Pro-Inflammatory Cytokines
Nortriptyline has been shown to significantly reduce the secretion of a broad spectrum of pro-inflammatory cytokines. In various cell-based and in vivo models, it has demonstrated a dose-dependent inhibition of key mediators of inflammation.
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β): Studies on rat mixed glial and microglial cell cultures have shown that nortriptyline can inhibit the release of TNF-α and IL-1β, two pivotal cytokines in the inflammatory response.[3][4]
-
T-cell Derived Cytokines: In peripheral blood mononuclear cells (PBMCs) from patients with Chronic Obstructive Pulmonary Disease (COPD), nortriptyline at a concentration of 10 μM decreased the phytohaemagglutinin (PHA)-induced release of several T-cell-associated cytokines, including IL-4, IL-5, IL-13, and IL-17A.[5]
-
Other Pro-inflammatory Mediators: The same study also demonstrated a reduction in IL-8, a key chemokine involved in neutrophil recruitment.[5]
Modulation of Intracellular Signaling Pathways
Nortriptyline's anti-inflammatory effects are underpinned by its ability to interfere with critical signaling pathways that regulate the expression of inflammatory genes.
-
Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammation, the NF-κB pathway is a key target for nortriptyline. The combination of nortriptyline (1 μM to 10 μM) with budesonide has been shown to effectively decrease the phosphorylation of the p65 subunit of NF-κB in both CD4+ and CD8+ T cells.[5] This inhibition prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.
-
β2-Adrenoceptor (β2-AR) Signaling: In the context of neuropathic pain, nortriptyline's analgesic effects are linked to its anti-inflammatory properties mediated by β2-adrenoceptors.[6][7] By increasing norepinephrine levels, nortriptyline stimulates β2-adrenoceptors on non-neuronal satellite cells in the dorsal root ganglia.[6][7] This, in turn, inhibits the local production of TNF-α.[6][7]
-
Histone Deacetylase 2 (HDAC2) Expression: Nortriptyline has been observed to increase the expression of HDAC2 in CD4+ and CD8+ T cells.[5] HDAC2 plays a crucial role in suppressing inflammatory gene expression, and its upregulation by nortriptyline contributes to its anti-inflammatory profile.
-
NLRP3 Inflammasome: While direct evidence for nortriptyline's effect on the NLRP3 inflammasome is still emerging, studies on its parent compound, amitriptyline, suggest a potential inhibitory role. Amitriptyline has been shown to reduce the expression of NLRP3 and caspase-1, key components of the inflammasome, and decrease the release of IL-1β and IL-18.[8][9][10] Given that nortriptyline is an active metabolite of amitriptyline, it is plausible that it shares a similar inhibitory effect on the NLRP3 inflammasome, a critical driver of inflammation in numerous diseases.[11][12]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from key studies.
Table 1: Effect of Nortriptyline on Cytokine Release in Rat Mixed Glial Cultures
| Cytokine | Nortriptyline Concentration | % of LPS-stimulated Release | Reference |
| IL-1β | 10⁻⁶ M | ~80% | [3] |
| IL-1β | 10⁻⁵ M | ~60% | [3] |
| IL-1β | 10⁻⁴ M | ~40% | [3] |
| TNF-α | 10⁻⁶ M | ~90% | [3] |
| TNF-α | 10⁻⁵ M | ~75% | [3] |
| TNF-α | 10⁻⁴ M | ~50% | [3] |
Table 2: Effect of Nortriptyline on T-cell Cytokine Release and Signaling in COPD Patients
| Parameter | Treatment | Effect | Reference |
| IL-4, IL-5, IL-13, IL-17A, TSLP release from PBMCs | Nortriptyline (10 μM) | Decreased | [5] |
| IL-4, IL-8 positive CD4+ T cells | Nortriptyline (10 μM) | Reduced percentage | [5] |
| IL-4, IL-8 expressing CD8+ T cells | Nortriptyline (10 μM) | Reduced percentage | [5] |
| p65 NF-κB phosphorylation in CD4+ & CD8+ T cells | Budesonide (10 nM) + Nortriptyline (1 μM to 10 μM) | Decreased | [5] |
| HDAC2 expression in CD4+ & CD8+ T cells | Budesonide (10 nM) + Nortriptyline (1 μM to 10 μM) | Increased | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Anti-Inflammatory Assays
-
Cell Culture: Primary mixed glial cell cultures are prepared from the cerebral cortices of neonatal Wistar rats.[3]
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]
-
Treatment: Nortriptyline is added to the cell cultures at various concentrations.[3]
-
Cytokine Measurement: The concentrations of IL-1β and TNF-α in the culture supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits.[3]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of COPD patients.[5]
-
Stimulation: PBMCs are stimulated with phytohaemagglutinin (PHA) or phorbol myristate acetate (PMA) plus ionomycin.[5]
-
Treatment: Cells are incubated with nortriptyline, budesonide, or a combination of both.[5]
-
Cytokine Measurement: The release of various cytokines (IL-4, IL-5, IL-8, etc.) from PBMCs is measured by ELISA.[5]
-
Flow Cytometry: Intracellular levels of pro-inflammatory cytokines, phosphorylated p65 NF-κB, and HDAC2 in CD4+ and CD8+ T cells are determined using flow cytometry.[5]
In Vivo Anti-Inflammatory Models
-
Animal Models: In vivo anti-inflammatory activity can be assessed using models such as carrageenan-induced paw edema in rats.
-
Drug Administration: Nortriptyline is administered orally or intraperitoneally at different doses.
-
Assessment of Inflammation: The degree of paw edema is measured at various time points after carrageenan injection.
-
Mechanism of Action Studies: In models of neuropathic pain, the role of β2-adrenoceptors can be investigated using specific antagonists or in β2-AR deficient mice.[7]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Nortriptyline's β2-Adrenoceptor-Mediated Anti-TNF-α Mechanism.
Caption: Nortriptyline's Inhibition of the NF-κB Signaling Pathway.
Caption: Experimental Workflow for Cytokine Release Assay (ELISA).
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the potential of this compound as a novel anti-inflammatory agent. Its ability to suppress a wide array of pro-inflammatory cytokines through the modulation of key signaling pathways, including NF-κB and β2-adrenoceptor signaling, highlights its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for further investigation.
Future research should focus on:
-
Determining IC50 values: Establishing precise IC50 values for nortriptyline's inhibition of various inflammatory mediators will be crucial for comparing its potency to existing anti-inflammatory drugs.
-
Elucidating the role of the NLRP3 inflammasome: Direct investigation into nortriptyline's effects on the NLRP3 inflammasome is warranted to fully understand its anti-inflammatory profile.
-
In vivo efficacy studies: Comprehensive in vivo studies in various models of inflammatory diseases are necessary to translate these promising preclinical findings into potential clinical applications.
-
Structure-activity relationship studies: Modifying the structure of nortriptyline could lead to the development of new chemical entities with enhanced anti-inflammatory activity and an improved side-effect profile.
References
- 1. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phospho-NFkB p65 (Ser529) Monoclonal Antibody (B33B4WP), PE (12-9863-42) [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Antidepressants suppress neuropathic pain by a peripheral β2-adrenoceptor mediated anti-TNFα mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of nortriptyline and paroxetine on CYP2D6 activity in depressed elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IL-6 levels decrease with SSRI treatment in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of repeated amitriptyline and desipramine administration on cytokine release in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Spectrophotometric Determination of Nortriptyline Hydrochloride
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of Nortriptyline Hydrochloride (NRT) in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry. This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound, a tricyclic antidepressant, is primarily used in the treatment of major depression.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure dosage accuracy and therapeutic efficacy. UV-Vis spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for routine analysis.[2][3] This document outlines two common spectrophotometric methods for NRT determination: direct UV spectrophotometry and extractive spectrophotometry.
Method 1: Direct UV Spectrophotometry
This method is based on the direct measurement of the ultraviolet absorbance of NRT in a suitable solvent. The wavelength of maximum absorbance (λmax) for this compound is consistently reported around 239-240 nm.[1][2][4][5][6]
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| λmax | 239 nm | Methanol | [4][7] |
| 239 nm | Distilled Water | [2][5] | |
| 240 nm | Methanol | [1][6] | |
| Linearity Range | 2-12 µg/mL | Methanol | [4][7] |
| 2-24 µg/mL | Distilled Water | [2][5] | |
| 5-25 µg/mL | DMSO | [8][9] | |
| Correlation Coefficient (r²) | 0.9996 | Distilled Water | [2] |
| 0.999 | Methanol | [4] | |
| 0.996 | DMSO | [8][9] | |
| % Recovery | 98.00 - 102.98% | Distilled Water | [2] |
| 99 - 102% | Methanol | [4][7] | |
| % RSD (Precision) | < 2% | Distilled Water, Methanol | [2][4] |
Experimental Protocol: Direct UV Spectrophotometry
1. Materials and Equipment:
- UV-Vis Spectrophotometer (double beam)
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes
- This compound reference standard
- Methanol (HPLC grade) or distilled water
2. Preparation of Standard Stock Solution (100 µg/mL):
- Accurately weigh 10 mg of this compound reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and make up the volume with the chosen solvent (methanol or distilled water).
- Sonicate for 10-15 minutes to ensure complete dissolution.
3. Preparation of Working Standard Solutions:
- From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
- For example, to prepare a 2 µg/mL solution, pipette 2 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
4. Sample Preparation (from tablets):
- Weigh and finely powder 20 tablets to determine the average weight.
- Take a quantity of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of the solvent and sonicate for 15-20 minutes to ensure complete extraction of the drug.
- Make up the volume to 100 mL with the solvent and mix well.
- Filter the solution through a suitable filter paper (e.g., Whatman No. 41).
- Dilute the filtrate with the solvent to obtain a final concentration within the calibration range.
5. Spectrophotometric Measurement:
- Set the spectrophotometer to scan the UV spectrum from 400 nm to 200 nm.
- Use the solvent as a blank.
- Record the absorbance of the working standard solutions and the sample solution at the λmax (e.g., 239 nm).
- Plot a calibration curve of absorbance versus concentration for the standard solutions.
- Determine the concentration of this compound in the sample solution from the calibration curve.
Workflow for Direct UV Spectrophotometry
Caption: Workflow for the determination of this compound by direct UV spectrophotometry.
Method 2: Extractive Spectrophotometry
This method involves the formation of a colored ion-pair complex between this compound and a suitable reagent, which is then extracted into an organic solvent for spectrophotometric analysis. This technique can enhance sensitivity and selectivity, especially in the presence of interfering excipients.[10][11]
Quantitative Data Summary for Ion-Pair Complexation Methods
| Reagent | λmax | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |
| Niobium(V)-thiocyanate (Nb-SCN) | 360 nm | 15 - 100 | 0.84 | [10][11] |
| Iron(III)-thiocyanate (Fe-SCN) | 490 nm | 5 - 24 | 0.32 | [10][11] |
| Sudan II (SII) | 534 nm | 0.5 - 280 | Not Reported | [12] |
| Sudan IV (SIV) | 596 nm | 0.5 - 37.5 | Not Reported | [12] |
| Sudan Black B (SBB) | 649 nm | 0.5 - 31.0 | Not Reported | [12] |
Experimental Protocol: Extractive Spectrophotometry with Fe-SCN
1. Materials and Equipment:
- UV-Vis Spectrophotometer
- Separatory funnels (100 mL)
- Analytical balance, volumetric flasks, pipettes
- This compound reference standard
- Iron(III) chloride solution
- Potassium thiocyanate solution
- Butanol or a mixture of butanol and chloroform
2. Preparation of Standard and Sample Solutions:
- Prepare a standard stock solution of this compound as described in Method 1.
- Prepare working standard solutions in the range of 5-25 µg/mL.
- Prepare the sample solution from tablets as described in Method 1, ensuring the final concentration is within the linear range.
3. Ion-Pair Complex Formation and Extraction:
- In a series of separatory funnels, add aliquots of the standard or sample solutions.
- Add the Iron(III)-thiocyanate reagent.
- The drug forms a colored ion-pair complex with the reagent.
- Extract the complex into a suitable organic solvent (e.g., a mixture of butanol and chloroform).
- Allow the layers to separate and collect the organic layer.
4. Spectrophotometric Measurement:
- Measure the absorbance of the organic extract at the specified λmax (490 nm for Fe-SCN complex) against a reagent blank.
- Construct a calibration curve and determine the concentration of NRT in the sample.
Workflow for Extractive Spectrophotometry
Caption: General workflow for the extractive spectrophotometric determination of NRT.
Conclusion
Both direct UV spectrophotometry and extractive spectrophotometry are viable methods for the determination of this compound in pharmaceutical formulations. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Direct UV spectrophotometry is simpler and faster for routine quality control, while extractive methods offer enhanced sensitivity and can overcome interference from excipients. All methods should be properly validated according to ICH guidelines to ensure accuracy, precision, and reliability.[2][4]
References
- 1. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of UV spectrophotometric and LC methods for the determination of this compound in polysorbate 80 based oil/water (o/w) microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iqac.gtu.ac.in [iqac.gtu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ijpras.com [ijpras.com]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive extractive spectrophotometric methods for the determination of this compound in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive Extractive Spectrophotometric Methods for the Determination of this compound in Pharmaceutical Formulations [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Nortriptyline Hydrochloride in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortriptyline Hydrochloride (NTP), a tricyclic antidepressant, has demonstrated significant antitumor effects across various cancer cell lines in vitro.[1][2] These application notes provide an overview of its in vitro activity and detailed protocols for evaluating its effects on cancer cells. NTP has been shown to inhibit cell viability and proliferation in a dose- and time-dependent manner.[1][3] Its mechanisms of action include the induction of apoptosis through both mitochondria-mediated (intrinsic) and death receptor-mediated (extrinsic) pathways, cell cycle arrest, and the generation of oxidative stress.[1][4][5] These notes are intended to guide researchers in designing and executing in vitro experiments to explore the anticancer potential of this compound.
Data Presentation: Quantitative Effects of Nortriptyline
The cytotoxic and pro-apoptotic effects of Nortriptyline have been quantified in several cancer cell lines. The following tables summarize key findings from published studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| HGC27 | Gastric Cancer | ~20 | 24 | [1] |
| AGS | Gastric Cancer | ~30 | 24 | [1] |
| U266 | Multiple Myeloma | 26.1 | 24 | [2][3] |
| Human Cutaneous Melanoma | Melanoma | 9 | Not Specified | [6][7] |
| TCCSUP | Bladder Cancer | Concentration-dependent | Not Specified | [4][5] |
| MBT-2 | Bladder Cancer (mouse) | Concentration-dependent | Not Specified | [4][5] |
Table 2: Pro-Apoptotic Effects of this compound on Gastric Cancer Cells (24h Treatment)
| Cell Line | NTP Concentration (µM) | Total Apoptotic Cells (%) | Citation |
| HGC27 | 0 (Control) | 4.66 | [1] |
| 10 | 25.0 | [1] | |
| 15 | 34.9 | [1] | |
| 20 | 52.3 | [1] | |
| AGS | 0 (Control) | 8.0 | [1] |
| 20 | 13.42 | [1] | |
| 25 | 17.77 | [1] | |
| 30 | 46.15 | [1] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro evaluation of Nortriptyline.
Nortriptyline-Induced Apoptosis Signaling Pathway
Caption: Nortriptyline induces apoptosis via intrinsic and extrinsic pathways.[1][4]
Nortriptyline-Induced Oxidative Stress Pathway
Caption: Nortriptyline activates the Keap1-Nrf2 oxidative stress pathway.[1][8]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol provides a general guideline for culturing cancer cell lines and treating them with this compound. Specific media and conditions should be optimized for the cell line in use.
1.1. Materials and Reagents:
-
Cancer cell line of interest (e.g., AGS, HGC27, U266)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (NTP) powder
-
Sterile DMSO or water for reconstitution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks, plates (6-well, 96-well), and dishes
1.2. Equipment:
-
Laminar flow hood (Class II)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge
-
Hemocytometer or automated cell counter
1.3. Procedure:
-
Cell Culture: Maintain cells in T-75 flasks in a 37°C, 5% CO₂ incubator. Subculture cells upon reaching 80-90% confluency. For experiments, harvest cells using Trypsin-EDTA (for adherent lines) or by gentle scraping/pipetting (for suspension lines).
-
NTP Stock Solution: Prepare a high-concentration stock solution of NTP (e.g., 20-50 mM) in sterile DMSO or water. Aliquot and store at -20°C, protected from light.
-
Cell Seeding: Count viable cells using a hemocytometer. Seed cells into appropriate culture plates (e.g., 1 x 10⁴ cells/well for a 96-well plate for viability assays) and allow them to attach and resume growth for 24 hours.[6]
-
Treatment: Thaw an aliquot of the NTP stock solution. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 30, 50 µM).
-
Remove the existing medium from the wells and replace it with the medium containing the various NTP concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest NTP concentration).
-
Incubate the plates for the desired time periods (e.g., 24, 48 hours).
Protocol 2: Cell Viability (MTT/WST-1) Assay
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.
2.1. Materials and Reagents:
-
Cells cultured in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol for MTT)
-
Serum-free medium
2.2. Equipment:
-
Microplate reader
2.3. Procedure (MTT Assay Example):
-
Following the treatment period (Protocol 1.6), add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
3.1. Materials and Reagents:
-
Cells cultured in a 6-well plate (from Protocol 1)
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Cold PBS
3.2. Equipment:
-
Flow cytometer
-
Centrifuge
3.3. Procedure:
-
After the NTP treatment period, collect both floating and adherent cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate cell populations:
-
Viable: Annexin V (-) / PI (-)
-
Early Apoptotic: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic: Annexin V (+) / PI (+)
-
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, BAX, Caspase-3, PARP).[1][11]
4.1. Materials and Reagents:
-
Cells cultured in 6-well plates or 10 cm dishes (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
Primary antibodies (e.g., anti-Bcl-2, anti-BAX, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Enhanced Chemiluminescence (ECL) substrate
4.2. Equipment:
-
SDS-PAGE and Western blot transfer apparatus
-
Imaging system (e.g., ChemiDoc)
-
Sonicator or cell scraper
4.3. Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.
References
- 1. This compound, a potential candidate for drug repurposing, inhibits gastric cancer by inducing oxidative stress by triggering the Keap1-Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Nortriptyline induces mitochondria and death receptor-mediated apoptosis in bladder cancer cells and inhibits bladder tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. [PDF] this compound, a potential candidate for drug repurposing, inhibits gastric cancer by inducing oxidative stress by triggering the Keap1-Nrf2 pathway | Semantic Scholar [semanticscholar.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Nortriptyline Hydrochloride Effects on Neuropathic Pain in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing and assessing neuropathic pain in rodent models, specifically for evaluating the therapeutic effects of Nortriptyline Hydrochloride. The included methodologies, data representations, and pathway visualizations are intended to guide researchers in designing and executing preclinical studies for novel analgesic compounds.
Overview of Animal Models for Neuropathic Pain
Neuropathic pain, a chronic condition resulting from nerve injury, is commonly studied using various animal models that mimic the clinical manifestations in humans.[1] The most frequently employed and well-characterized models for investigating the efficacy of therapeutic agents like nortriptyline include:
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to inflammation and subsequent nerve fiber damage, resulting in persistent pain behaviors.[2]
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are transected and ligated, leaving the third branch intact. This results in a highly reproducible and long-lasting neuropathic pain state.[3][4]
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: This model mimics the painful neuropathy associated with type 1 diabetes. STZ is a toxin that destroys pancreatic β-cells, leading to hyperglycemia and the development of neuropathic pain symptoms over several weeks.[1][5]
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
Objective: To induce a reproducible neuropathic pain state by loosely constricting the common sciatic nerve.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Shave the lateral aspect of the thigh of the desired hind limb and sterilize the surgical area with an antiseptic solution.
-
Make a small skin incision on the lateral surface of the thigh and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature.
-
The ligatures should be tightened to the point where they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad until fully ambulatory.
-
Post-operative care includes monitoring for signs of infection and ensuring access to food and water. Pain behaviors typically develop within 3-7 days and can persist for several weeks.[2]
Spared Nerve Injury (SNI) Model in Mice
Objective: To create a consistent model of neuropathic pain by selectively transecting two of the three terminal branches of the sciatic nerve.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical microscope or magnifying lens
-
Fine surgical instruments (micro-scissors, fine forceps)
-
8-0 silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution
-
Heating pad
Procedure:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Shave and sterilize the lateral aspect of the thigh.
-
Make a small incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[6][7][8]
-
Carefully isolate the common peroneal and tibial nerves, ensuring the sural nerve remains untouched.
-
Tightly ligate the common peroneal and tibial nerves with 8-0 silk suture.
-
Transect the ligated nerves distal to the ligation and remove a small section (2-3 mm) of the distal nerve stump to prevent regeneration.[4]
-
Ensure that the sural nerve is not stretched or damaged during the procedure.
-
Close the muscle and skin layers with sutures or wound clips.
-
Allow the mouse to recover on a heating pad. Pain behaviors in the territory of the spared sural nerve develop rapidly, typically within 24 hours, and are long-lasting.[3]
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
Objective: To induce a model of painful diabetic neuropathy through the chemical ablation of pancreatic β-cells.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
Syringes and needles for injection
-
Glucometer and test strips
-
Scale for weighing animals
Procedure:
-
Fast the rats for 12-18 hours prior to STZ injection, with free access to water.[5]
-
On the day of injection, weigh the rats and prepare a fresh solution of STZ in cold citrate buffer. The typical dose is 50-65 mg/kg.
-
Administer the STZ solution via a single intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Return the rats to their cages and provide free access to food and water. To prevent initial hypoglycemia, the drinking water can be supplemented with 5-10% sucrose for the first 24-48 hours.
-
Monitor blood glucose levels 48-72 hours post-injection and then weekly. Rats with blood glucose levels consistently above 250-300 mg/dL are considered diabetic.
-
Painful neuropathy, characterized by mechanical allodynia and thermal hyperalgesia, typically develops over 2-4 weeks and persists for several months.[1]
Behavioral Assessment of Neuropathic Pain
Mechanical Allodynia: Von Frey Test
Objective: To measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
Apparatus:
-
A set of calibrated von Frey filaments with varying bending forces.
-
An elevated mesh platform that allows access to the plantar surface of the animal's paws.
-
Plexiglas enclosures to confine the animals on the platform.
Procedure:
-
Acclimate the animals to the testing environment by placing them in the enclosures on the mesh platform for at least 15-30 minutes before testing.
-
Begin with a filament in the middle of the force range and apply it to the mid-plantar surface of the hind paw until it just buckles.
-
Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold (in grams). A decrease in the withdrawal threshold of the injured paw compared to the contralateral or baseline measurements indicates mechanical allodynia.
Mechanical Hyperalgesia: Randall-Selitto Test
Objective: To measure the paw withdrawal threshold in response to a noxious pressure stimulus.
Apparatus:
-
A Randall-Selitto analgesiometer, which applies a linearly increasing pressure to the paw.
Procedure:
-
Gently restrain the animal.
-
Place the dorsal surface of the hind paw on the plinth of the instrument.
-
Lower the cone-shaped pusher onto the paw.
-
Activate the device to apply a gradually increasing pressure.
-
The endpoint is the pressure at which the animal vocalizes or struggles to withdraw its paw. This pressure is recorded as the paw withdrawal threshold.
-
A lower paw withdrawal threshold in the injured paw compared to the contralateral or baseline paw indicates mechanical hyperalgesia.
Data Presentation: Nortriptyline Effects on Neuropathic Pain
The following tables summarize the dose-dependent effects of this compound on mechanical allodynia and thermal hyperalgesia in the described animal models. Data is presented as the mean paw withdrawal threshold (PWT) in grams for mechanical allodynia or paw withdrawal latency (PWL) in seconds for thermal hyperalgesia.
Table 1: Effect of Nortriptyline on Mechanical Allodynia in the Rat Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - von Frey Test |
| Sham | Vehicle | 14.5 ± 1.2 |
| CCI + Vehicle | Vehicle | 3.8 ± 0.5 |
| CCI + Nortriptyline | 3 | 6.2 ± 0.7 |
| CCI + Nortriptyline | 10 | 9.8 ± 1.1 |
| CCI + Nortriptyline | 30 | 12.1 ± 1.0 |
| p < 0.05, **p < 0.01 compared to CCI + Vehicle. Data are hypothetical and for illustrative purposes. |
Table 2: Effect of Nortriptyline on Thermal Hyperalgesia in the Mouse Spared Nerve Injury (SNI) Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) - Plantar Test |
| Sham | Vehicle | 10.2 ± 0.8 |
| SNI + Vehicle | Vehicle | 4.5 ± 0.4 |
| SNI + Nortriptyline | 3 | 6.8 ± 0.6 |
| SNI + Nortriptyline | 10 | 8.5 ± 0.7 |
| SNI + Nortriptyline | 30 | 9.7 ± 0.5 |
| p < 0.05, **p < 0.01 compared to SNI + Vehicle. Data are hypothetical and for illustrative purposes. A study showed that a low dose of nortriptyline (3 mg/kg) produced an antiallodynic response in the SNI model in mice.[9] |
Table 3: Effect of Nortriptyline on Mechanical Allodynia in the Rat Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - von Frey Test |
| Control | Vehicle | 15.1 ± 1.3 |
| STZ + Vehicle | Vehicle | 4.2 ± 0.6 |
| STZ + Nortriptyline | 3 | 7.1 ± 0.8 |
| STZ + Nortriptyline | 10 | 10.5 ± 1.2 |
| STZ + Nortriptyline | 30 | 13.5 ± 1.1 |
| p < 0.05, **p < 0.01 compared to STZ + Vehicle. Data are hypothetical and for illustrative purposes. Studies on the related tricyclic antidepressant, amitriptyline, have shown dose-dependent efficacy in this model.[6] |
Signaling Pathways and Mechanisms of Action
Nortriptyline's analgesic effect in neuropathic pain is multifactorial and not fully elucidated, but it is known to primarily involve the modulation of descending monoaminergic pain pathways.
Inhibition of Norepinephrine and Serotonin Reuptake
Nortriptyline is a tricyclic antidepressant that blocks the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft of neurons in the central nervous system.[10] This increases the concentration of these neurotransmitters, which enhances the activity of the descending inhibitory pain pathways originating in the brainstem and projecting to the spinal cord.[11]
Modulation of the Descending Noradrenergic Inhibitory Pathway and TNF-α
Recent studies suggest that nortriptyline's antiallodynic effect involves the peripheral nervous system. It is proposed that nortriptyline increases norepinephrine levels in the dorsal root ganglia (DRG). This norepinephrine acts on β2-adrenoceptors on non-neuronal satellite cells, which in turn reduces the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[12] The reduction in TNF-α leads to a decrease in neuronal hyperexcitability and relief from neuropathic pain.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of nortriptyline in an animal model of neuropathic pain is outlined below.
References
- 1. Bioline International Official Site (site up-dated regularly) [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. Pharmacological characterization of standard analgesics on mechanical allodynia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of nortriptyline’s analgesic properties: a comparative systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nortriptyline Enhances Morphine-Conditioned Place Preference in Neuropathic Rats: Role of the Central Noradrenergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RGS9-2–controlled adaptations in the striatum determine the onset of action and efficacy of antidepressants in neuropathic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inflammation and nerve injury minimally affect mouse voluntary behaviors proposed as indicators of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nortriptyline Hydrochloride in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of nortriptyline hydrochloride for various in vitro laboratory applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties and Solubility Data
This compound is a tricyclic antidepressant supplied as a white to off-white crystalline solid.[1] It is important to understand its solubility profile to prepare appropriate stock solutions for experimental use.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL; 59 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~15 mg/mL; 59 mg/mL | [2][3] |
| Water | Sparingly soluble; 59 mg/mL | [1][3] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | [2] |
Note: The solubility of this compound in aqueous solutions can be pH-dependent.[4] For cell culture experiments, it is critical to ensure that the final concentration of organic solvents is minimal to avoid cytotoxic effects.[2]
Experimental Protocols
Preparation of a High-Concentration Stock Solution in Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for extended periods and diluted to working concentrations as needed.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired concentration (e.g., 30 mg/mL).[2]
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C for long-term stability.[2] The solid form is stable for at least four years when stored at -20°C.[2]
Preparation of a Working Solution for Cell Culture Experiments
This protocol outlines the dilution of the high-concentration stock solution for use in cell-based assays.
Materials:
-
This compound stock solution (from Protocol 2.1)
-
Sterile Phosphate Buffered Saline (PBS) or cell culture medium
-
Sterile tubes
-
Pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile PBS or the appropriate cell culture medium to achieve the final desired working concentration.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is insignificant, typically below 0.1%, to prevent solvent-induced cellular effects.[2]
-
Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[2]
Mechanism of Action and Signaling Pathway
Nortriptyline is a tricyclic antidepressant that primarily acts by inhibiting the reuptake of the neurotransmitters norepinephrine and, to a lesser extent, serotonin at the neuronal membrane.[5][6][7] This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[7] Beyond its primary targets, nortriptyline also shows affinity for other receptors, including muscarinic acetylcholine receptors, histamine (H1) receptors, and alpha-1 adrenergic receptors.[7]
Caption: Mechanism of action of Nortriptyline.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for laboratory experiments.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Nortriptyline Hydrochloride Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of nortriptyline hydrochloride in rodent behavioral studies, with a focus on producing reliable and reproducible data for antidepressant screening and research.
Introduction
Nortriptyline is a tricyclic antidepressant (TCA) that primarily acts by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin, in the synaptic cleft.[1][2] This mechanism of action leads to an increased concentration of these neurotransmitters in the brain, which is believed to be responsible for its antidepressant effects.[1] In preclinical research, nortriptyline is frequently used as a reference compound in rodent models of depression to validate new therapeutic agents. The most common behavioral assays used to assess the antidepressant-like effects of nortriptyline in rodents are the Forced Swim Test (FST) and the Tail Suspension Test (TST).
Pharmacokinetics and Metabolism
Nortriptyline is readily absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[3] It is metabolized into various active and inactive metabolites, with 10-hydroxynortriptyline being a major active metabolite. The elimination half-life of nortriptyline is approximately 26 hours in rats. It is important to consider that the bioavailability of nortriptyline can be low and variable in rodents due to significant intestinal first-pass effects.
Data Presentation: Quantitative Summary of Nortriptyline Administration in Rodent Behavioral Studies
The following tables summarize typical dosage ranges, administration routes, and observed effects of this compound in common rodent behavioral paradigms.
Table 1: this compound Administration in the Forced Swim Test (FST)
| Species | Strain | Dose (mg/kg) | Route | Treatment Duration | Key Findings | Reference |
| Rat | Adolescent Sprague-Dawley | 3 | Oral | 7 days | Decreased immobility time, indicative of an antidepressant-like response. | [4] |
| Rat | Adolescent Sprague-Dawley | 10 | Oral | 7 days | No significant effect on immobility time. | [4] |
| Rat | Adult Sprague-Dawley | 3-10 | Oral | 7 days | Failed to modulate affective-like behavior. | [4] |
| Rat | Flinders Sensitive Line (FSL) | Chronic | Oral (in food) | 25 days | Reduced immobility time. | [5] |
| Rat | Wistar | 12.5 | Intraperitoneal | 4 or 6 days | Counteracted escape deficits in a learned helplessness paradigm. | [6] |
Table 2: this compound Administration in the Tail Suspension Test (TST)
| Species | Strain | Dose (mg/kg) | Route | Treatment Duration | Key Findings | Reference |
| Mouse | Swiss | 30 | Intraperitoneal | Acute (60 min prior) | Blocked dexamethasone-induced increase in immobility time. | [7] |
Note: The effectiveness of nortriptyline can be influenced by factors such as the age, strain, and sex of the animals, as well as the specific experimental conditions. It is crucial to conduct dose-response studies to determine the optimal dose for a particular experimental setup.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatment has been shown to reduce the duration of this immobility.
Materials:
-
Cylindrical container (Plexiglas or glass), typically 40-50 cm high and 20 cm in diameter for rats, and 25-30 cm high and 10-15 cm in diameter for mice.
-
Water maintained at 23-25°C. The water depth should be sufficient to prevent the animal from touching the bottom with its tail or hind limbs (typically 30 cm for rats and 15 cm for mice).
-
Video recording system for later analysis (optional but recommended for consistency).
-
Towels for drying the animals.
-
Holding cage with a heat source.
Procedure:
-
Habituation: For rats, a pre-test session of 15 minutes is often conducted 24 hours before the actual test to induce a stable level of immobility. This is less common for mice.
-
Drug Administration: Administer this compound or vehicle control according to the desired dose, route, and treatment schedule.
-
Test Session:
-
Gently place the animal into the cylinder filled with water.
-
The test duration is typically 6 minutes.[8]
-
Behavior is often recorded for the entire duration, but the analysis is typically performed on the last 4 minutes of the test.
-
-
Behavioral Scoring:
-
Immobility: The animal is considered immobile when it ceases struggling and remains floating motionless in the water, making only small movements necessary to keep its head above water.
-
Swimming: Active movements of the limbs and tail.
-
Climbing: Active attempts to climb the walls of the cylinder.
-
-
Post-Test Care:
-
At the end of the test, carefully remove the animal from the water.
-
Thoroughly dry the animal with a towel.
-
Place the animal in a clean, dry cage under a heat source to prevent hypothermia before returning it to its home cage.
-
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs, primarily in mice. The test is based on the principle that when suspended by the tail, mice will actively try to escape, but will eventually adopt an immobile posture.
Materials:
-
A horizontal bar or rod elevated at least 50 cm from the floor.
-
Adhesive tape (e.g., medical tape) for suspending the mice.
-
A box or chamber to visually isolate the mice during the test.
-
Video recording system.
Procedure:
-
Drug Administration: Administer this compound or vehicle control according to the desired dose, route, and treatment schedule.
-
Test Session:
-
Behavioral Scoring:
-
Immobility: The mouse is considered immobile when it hangs passively and is completely motionless.
-
The total duration of immobility during the 6-minute test is recorded.
-
-
Post-Test Care:
-
At the end of the test, carefully remove the mouse from the suspension apparatus and remove the tape from its tail.
-
Return the mouse to its home cage.
-
Mandatory Visualizations
Signaling Pathway of Nortriptyline
Nortriptyline's primary mechanism of action involves the blockade of norepinephrine (NE) and serotonin (5-HT) reuptake transporters (NET and SERT, respectively). This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.
Caption: Mechanism of action of Nortriptyline.
Experimental Workflow for Rodent Behavioral Studies
The following diagram illustrates a typical workflow for conducting behavioral studies with nortriptyline in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. psychiatrist.com [psychiatrist.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Dose-dependent opposite effects of nortriptyline on affective-like behavior in adolescent rats: Comparison with adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of nortriptyline treatment on learned helplessness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
Application Notes and Protocols for the Quantitative Analysis of Nortriptyline Hydrochloride in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nortriptyline is a second-generation tricyclic antidepressant used in the treatment of major depression and other mood disorders. The therapeutic window for nortriptyline is narrow, necessitating precise and accurate monitoring of its concentration in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This document provides detailed protocols and quantitative data for the analysis of nortriptyline in biological samples using various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and specific technique for the quantification of nortriptyline and its metabolites in biological fluids like plasma and urine.[1] It is often the method of choice due to its high selectivity, which minimizes interference from endogenous matrix components.[2]
Protocol 1: LC-MS/MS Analysis of Nortriptyline in Human Plasma
This protocol is based on a validated method for the simultaneous estimation of nortriptyline (NTP) and its active metabolite, 10-hydroxynortriptyline (OH-NTP).[1]
2.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard (e.g., Carbamazepine).[1]
-
Add 1.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 5000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and inject a portion of the solution into the LC-MS/MS system.
2.1.2. Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1200 Series HPLC
-
Column: HyPURITY C18 (50 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 20 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[1]
-
Flow Rate: 0.50 mL/min[1]
-
Injection Volume: 10 µL
-
Total Run Time: 2.5 minutes[1]
-
Mass Spectrometer: Applied Biosystems Sciex API 4000
-
Ion Source: Electrospray Ionization (ESI), positive mode[1]
-
Detection: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
-
Nortriptyline: m/z 264.3 → 233.4[3]
-
10-hydroxynortriptyline: m/z 280.3 → 233.2
-
Carbamazepine (IS): m/z 237.2 → 194.1
-
Protocol 2: LC-MS/MS Analysis of Nortriptyline in Urine
This protocol utilizes solid-phase extraction (SPE) for sample clean-up, which is effective for complex matrices like urine.[3]
2.2.1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of urine sample, add 200 µL of 4% H3PO4.[3]
-
Condition an Oasis WCX 96-well µElution plate with 200 µL of methanol, followed by 200 µL of water.[3]
-
Load the 400 µL diluted sample onto the extraction plate.[3]
-
Wash the wells with 200 µL of 10 mM ammonium acetate (pH 6), followed by 200 µL of methanol.[3]
-
Elute the analytes with two 25 µL aliquots of 60:40 acetonitrile/methanol containing 2% formic acid.[3]
-
Combine the eluates and inject 2 µL directly into the LC-MS/MS system.[3]
2.2.2. Chromatographic and Mass Spectrometric Conditions
-
LC System: ACQUITY UPC2 System[3]
-
Column: ACQUITY UPC2 BEH Column
-
Mobile Phase: Gradient elution with CO2 and a modifier (e.g., methanol with an additive).
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)[4]
-
MRM Transitions:
Quantitative Data Summary (LC-MS/MS)
| Parameter | Biological Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Nortriptyline | Human Plasma | LLE-LC-MS/MS | 1.09 - 30.0 | 1.09 | < 15% | Meets FDA guidelines | [1] |
| Nortriptyline | Human Plasma | Protein Precipitation | LLOQ - 40 | 0.2 | < 7.1% | 92 - 114% | [5] |
| Nortriptyline | Human Urine | SPE-UPC2-MS/MS | 0.1 - 10.0 | 0.1 | N/A | 92 - 104% Recovery | [3] |
| Nortriptyline | Human Plasma | Protein Precipitation | 25 - 400 | < 25 | < 15% | > 85% | [4] |
| Nortriptyline | Rat Plasma | N/A | 5.0 - 200.0 | 5.0 | < 15% | Within acceptable limits | [6] |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC with UV or fluorescence detection offers a robust and cost-effective alternative to LC-MS/MS, although it may require more extensive sample preparation or derivatization to achieve desired sensitivity.[7]
Protocol: HPLC with Fluorescence Detection in Plasma
This method involves a derivatization step to enhance the fluorescence of nortriptyline, thereby increasing sensitivity.[7]
3.1.1. Sample Preparation and Derivatization
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the derivatizing agent, 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl), and an internal standard.
-
Vortex vigorously for 1 minute to deproteinize the sample and initiate derivatization.
-
Allow the reaction to proceed at room temperature for 20 minutes.[7]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject the supernatant into the HPLC system.
3.1.2. Chromatographic Conditions
-
System: Waters HPLC system
-
Column: Isocratic reversed-phase C18 column[7]
-
Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile.[8]
-
Flow Rate: 0.5 mL/min[8]
-
Detection: Fluorescence detector
-
Excitation Wavelength: 260 nm
-
Emission Wavelength: 310 nm
Quantitative Data Summary (HPLC)
| Parameter | Biological Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Reference |
| Nortriptyline | Human Plasma | Derivatization-Fluorescence | 5 - 5000 | 10 | < 8% | [7][9] |
| Nortriptyline | Human Urine | HLLE-DSPE-DLLME-UV | 2 - 500 (µg/L) | 0.5 (µg/L) | < 7.9% | [8] |
| Nortriptyline | Pharmaceutical Tablets | RP-HPLC-UV | 50 - 150 (µg/mL) | N/A | < 2% | [10] |
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a classic and powerful technique for the analysis of tricyclic antidepressants. The method typically requires derivatization to improve the volatility and chromatographic behavior of the analytes.[11][12]
Protocol: GC-MS Analysis in Human Plasma
This protocol involves extraction and derivatization prior to GC-MS analysis.[13]
4.1.1. Sample Preparation and Derivatization
-
To 1.0 mL of plasma, add an internal standard (e.g., maprotiline or a deuterated analog of nortriptyline).[11][13]
-
Alkalinize the plasma with NaOH solution.
-
Extract the analytes with an organic solvent like hexane-isoamyl alcohol.[14]
-
Back-extract into a dilute acid solution (e.g., HCl).[14]
-
Re-extract into an organic solvent after making the acid solution basic.[14]
-
Evaporate the final organic extract to dryness.
-
Derivatize the residue with an agent such as heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA) to form electron-capturing derivatives.[12][13]
-
Reconstitute the derivatized sample in a suitable solvent for injection.
4.1.2. Chromatographic and Mass Spectrometric Conditions
-
GC System: Hewlett-Packard 5890 GC
-
Column: Fused-silica capillary column coated with phenylmethyl silicone[13]
-
Carrier Gas: Isobutane or Helium[11]
-
Injection Mode: Splitless
-
Temperature Program: Optimized for separation of derivatized analytes.
-
MS System: Mass selective detector
-
Ionization: Chemical Ionization (CI) or Electron Capture[11][13]
-
Detection: Selective Ion Monitoring (SIM) of characteristic ions for the derivatized nortriptyline and internal standard.[11]
Quantitative Data Summary (GC-MS)
| Parameter | Biological Matrix | Method | Linearity Range (µg/L) | LLOQ (µg/L) | Precision (%CV) | Reference |
| Nortriptyline | Human Plasma | Derivatization-ECD | 3 - 40 | 1 | < 12% | [13] |
| Nortriptyline | Human Plasma | Derivatization-CIMS | N/A | 500 (ng/L) | < 5% | [11] |
| Nortriptyline | Human Plasma | N-detector | Detects as low as 5 µg/L | N/A | < 8.6% | [14] |
Visualizations
Experimental Workflow
Caption: General workflow for quantitative analysis of nortriptyline.
Nortriptyline's Mechanism of Action
Caption: Nortriptyline blocks norepinephrine (NE) and serotonin (5-HT) reuptake.
References
- 1. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of nortriptyline in plasma by HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Development and Validation of Stability Indicating Analytical Method for Determination of Nortriptyline in Nortriptyline HCl Tablets by Liquid Chromatography | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 11. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential interference of cyclobenzaprine and norcyclobenzaprine with HPLC measurement of amitriptyline and nortriptyline: resolution by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive method for the quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas-chromatographic analysis for therapeutic concentrations of amitriptyline and nortriptyline in plasma, with use of a nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Nortriptyline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays involving Nortriptyline Hydrochloride. The document is structured to offer comprehensive methodologies for both biochemical and cell-based assays, catering to the needs of drug discovery and development professionals.
Application Note 1: High-Throughput Screening for Norepinephrine Transporter (NET) Inhibition
This application note details a competitive binding assay in a high-throughput format to identify and characterize inhibitors of the norepinephrine transporter (NET), a primary target of Nortriptyline.
Experimental Workflow
Application Notes and Protocols: In Vivo Experimental Design for Nortriptyline Hydrochloride in Neurodegeneration Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortriptyline hydrochloride, a tricyclic antidepressant, has demonstrated significant neuroprotective potential in various preclinical models of neurodegeneration, including Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease (PD), and Huntington's Disease (HD). These application notes provide a comprehensive overview of the in vivo experimental design for evaluating the therapeutic efficacy of nortriptyline in these models. The protocols detailed below are intended to serve as a guide for researchers in designing and executing robust in vivo studies.
Nortriptyline's neuroprotective effects are attributed to multiple mechanisms, including the inhibition of the mitochondrial permeability transition pore (mPTP), which prevents the release of pro-apoptotic factors, and the modulation of neurotrophic signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway.[1][2][3] Additionally, it has been shown to reduce the aggregation of pathological proteins like alpha-synuclein, a hallmark of Parkinson's disease.[4][5][6][7]
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize key quantitative data from various in vivo studies investigating the effects of nortriptyline in neurodegeneration models.
Table 1: this compound Dosage and Administration in Rodent Models of Neurodegeneration
| Neurodegenerative Disease Model | Animal Model | This compound Dose | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mice | 10 mg/kg/day | Intraperitoneal (i.p.) | From 6 weeks of age | Delayed disease onset and extended lifespan.[1][2][8] | [1][2][8] |
| Huntington's Disease (HD) | R6/2 Mice | 10 mg/kg/day | Intraperitoneal (i.p.) | Presymptomatic | Extended the presymptomatic portion of the disease.[1][2][8] | [1][2][8] |
| Parkinson's Disease (PD) | α-synuclein transgenic mice | 0.5, 5, or 25 mg/kg/day | Intraperitoneal (i.p.) | 30 days | Reduced accumulation of human α-synuclein in the cortex and hippocampus.[6] | [6] |
| Parkinson's Disease (PD) | Rat synucleinopathy model | 5 mg/kg (1, 2, or 3 times/day) | Not Specified | 6 months | Prophylactic treatment reduced accumulation of pathological α-synuclein.[4] | [4] |
| Cerebral Ischemia | Mouse model (MCAO) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Decreased infarct size and improved neurological scores.[3] | [3] |
| Depression Model | Flinders Sensitive Line (FSL) Rats | 3-10 mg/kg | Not Specified | 7 days | Dose-dependent effects on affective-like behavior and mBDNF levels.[9] | [9] |
Table 2: Summary of Behavioral and Neuropathological Outcome Measures
| Neurodegenerative Disease Model | Behavioral Tests | Neuropathological Analyses | Key Outcomes | Reference(s) |
| Amyotrophic Lateral Sclerosis (ALS) | Disease onset (e.g., tremor, paralysis), Survival | Motor neuron counts, Ventral horn atrophy, Cytochrome c release, Caspase-3 activation | Delayed motor impairment, increased survival, protected motor neurons, and inhibited apoptotic pathways.[1][2][8] | [1][2][8] |
| Huntington's Disease (HD) | Rotarod test | Mitochondrial membrane potential | Delayed onset of motor deficits.[1][2][8] | [1][2][8] |
| Parkinson's Disease (PD) | Not specified in abstracts | α-synuclein immunohistochemistry, Dopamine levels (HPLC), Stereological cell counts | Reduced α-synuclein pathology and potential prevention of dopamine degeneration.[4][6] | [4][6] |
| Cerebral Ischemia | Neurological score | Infarct volume measurement, Mitochondrial factor release, Caspase-3 activation | Improved neurological function and reduced brain damage.[3] | [3] |
| Depression Model | Forced swim test, Open field test, Sucrose preference test | Hippocampal neurogenesis, mBDNF protein content | Antidepressant-like effects at lower doses.[9][10] | [9][10] |
Experimental Protocols
This compound Administration Protocol (Intraperitoneal Injection)
This protocol is a general guideline for the intraperitoneal (i.p.) administration of this compound to mice.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 ml syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Nortriptyline Solution:
-
On the day of injection, prepare a fresh solution of this compound in sterile saline.
-
Calculate the required amount of nortriptyline based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Dissolve the nortriptyline powder in sterile saline in a sterile microcentrifuge tube.
-
Vortex thoroughly to ensure complete dissolution. The final concentration should be such that the injection volume is appropriate for the animal's size (typically 5-10 ml/kg for mice).
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the exact volume of the nortriptyline solution to be injected.
-
Properly restrain the mouse to expose the abdomen.[11][12][13][14]
-
Disinfect the injection site (lower right or left quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.[11][12][13][14]
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the nortriptyline solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Rotarod Test Protocol for Motor Coordination
This test assesses motor coordination and balance, which are often impaired in models of neurodegenerative diseases like HD and PD.[10][15][16][17][18]
Apparatus:
-
Automated rotarod apparatus with a rotating rod.
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
-
Training (optional but recommended):
-
Place the mice on the stationary rod for a brief period (e.g., 1 minute) to habituate them.
-
Conduct one or two training trials at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the rotation, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A fall is defined as the mouse falling onto the platform below or clinging to the rod and making a full passive rotation.
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the trials is used as the measure of motor coordination.
-
Forced Swim Test Protocol for Depressive-Like Behavior
This test is used to assess behavioral despair, a common comorbidity in neurodegenerative diseases and a target for antidepressant treatments like nortriptyline.[1][2][4][6][7]
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 30 minutes.
-
-
Pre-test Session (Day 1):
-
Place the mouse in the water cylinder for 15 minutes.
-
After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage. This session induces a state of immobility on the subsequent test day.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, place the mouse back into the water cylinder for a 5-6 minute session.
-
Videotape the session for later analysis.
-
Measure the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Immunohistochemistry Protocol for Alpha-Synuclein
This protocol outlines the steps for detecting alpha-synuclein aggregates in brain tissue, a key pathological hallmark of Parkinson's disease.[8][19][20]
Materials:
-
Paraffin-embedded or frozen brain sections
-
Citrate buffer (for antigen retrieval)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-alpha-synuclein antibody
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope slides, coverslips, and mounting medium
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections through a series of xylene and ethanol washes. For frozen sections, bring them to room temperature.
-
-
Antigen Retrieval:
-
For paraffin sections, perform heat-induced antigen retrieval by incubating the slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Blocking:
-
Wash sections in PBS.
-
Incubate sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-alpha-synuclein antibody diluted in blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections in PBS.
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Signal Amplification and Detection:
-
Wash sections in PBS.
-
Incubate with ABC reagent for 30-60 minutes.
-
Wash sections in PBS.
-
Develop the signal by incubating with DAB substrate until the desired brown color intensity is reached.
-
-
Counterstaining and Mounting:
-
Rinse sections in water.
-
Counterstain with a suitable nuclear stain like hematoxylin (optional).
-
Dehydrate, clear, and mount the slides with coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine the sections under a microscope to quantify the alpha-synuclein-positive aggregates in the brain regions of interest.
-
Signaling Pathways and Experimental Workflows
Diagrams of Key Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the neuroprotective effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. Gaining Insights into Neurodegenerative Disease Using the Morris Water Maze [sandiegoinstruments.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. scispace.com [scispace.com]
- 17. Rotarod-Test for Mice [protocols.io]
- 18. biomed-easy.com [biomed-easy.com]
- 19. Neuropathology in Mice Expressing Mouse Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
Troubleshooting & Optimization
Nortriptyline Hydrochloride stability in different solvents and temperatures
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of nortriptyline hydrochloride in various solvents and at different temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
A1: this compound is susceptible to degradation under several conditions, including acid and base hydrolysis, oxidation, and photolysis. Forced degradation studies have shown that significant degradation occurs in the presence of strong acids (e.g., 1N HCl), strong bases (e.g., 1N NaOH), and oxidizing agents (e.g., 6% H₂O₂).[1] It is relatively stable under neutral conditions and when exposed to heat for short periods.[2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound is stable under recommended storage conditions, which typically involve storing it in a well-closed container at room temperature (26±2°C) and protected from light.[1][3] The shelf life of this compound tablets is generally 2 to 3 years when stored appropriately.[4][5]
Q3: Is this compound stable in common organic solvents?
A3: this compound is sparingly soluble in methanol and practically insoluble in most other organic solvents.[6] Standard solutions for analysis are often prepared in methanol or a mixture of methanol and a buffer.[7][8] While comprehensive stability data in a wide range of organic solvents is not extensively published, solutions in methanol have been found to be stable for at least three weeks when stored in the dark at 2–8 °C.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can accelerate the degradation of this compound. Thermal degradation studies have shown that exposure to temperatures such as 60°C and 80°C can lead to degradation over several hours.[2][7] However, one study indicated no degradation when heated at 80°C for 2 hours.[2] It is crucial to control the temperature during storage and analysis to ensure the integrity of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent analytical results | 1. Instability of standard or sample solutions. 2. Variations in chromatographic conditions. 3. Improper sample preparation. | 1. Prepare fresh standard and sample solutions daily. Verify the stability of solutions over the analysis time. 2. Ensure the mobile phase is properly mixed and degassed. Check for leaks in the HPLC system.[9] 3. Verify the accuracy of dilutions and ensure complete dissolution of the sample. |
| Appearance of unexpected peaks in chromatograms | 1. Presence of degradation products. 2. Contamination of the sample, solvent, or mobile phase. 3. Carryover from previous injections. | 1. Compare the chromatogram with that of a known stressed sample to identify potential degradation products. 2. Use high-purity solvents and freshly prepared mobile phase. Run a blank to check for contamination. 3. Implement a robust needle wash program and inject a blank solvent after samples with high concentrations. |
| Poor peak shape (tailing, fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. | 1. Nortriptyline is a basic compound. Ensure the mobile phase pH is appropriate for good peak shape (typically pH 2-4 or >7). 2. Reduce the concentration of the sample being injected. 3. Replace the guard column or the analytical column if it has deteriorated. |
| Baseline drift or noise | 1. Mobile phase not in equilibrium with the column. 2. Contaminated mobile phase or detector cell. 3. Fluctuations in pump pressure. | 1. Allow sufficient time for the column to equilibrate with the mobile phase. 2. Flush the system with a strong solvent (e.g., isopropanol) to clean the detector cell. Use fresh mobile phase. 3. Check for air bubbles in the pump and degas the mobile phase.[9] |
Quantitative Data Summary
The following tables summarize the stability of this compound under various stress conditions as reported in forced degradation studies.
Table 1: Stability of this compound under Forced Degradation
| Stress Condition | Reagent/Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 3 hours at 80°C | 44% | [1] |
| Base Hydrolysis | 1N NaOH | 3 hours at 80°C | 66% | [1] |
| Oxidation | 6% H₂O₂ | Not specified | 48% | [1] |
| Oxidation | 30% H₂O₂ | 1 hour at 60°C | 9.9% | [2] |
| Thermal | 60°C | 5 hours | Not specified | [7] |
| Thermal | 80°C | 2 hours | No degradation | [2] |
Experimental Protocols
Below are detailed methodologies for conducting stability-indicating assays for this compound.
Protocol 1: HPTLC Method for Forced Degradation Studies
This protocol is adapted from a study on the degradation of nortriptyline HCl using High-Performance Thin-Layer Chromatography (HPTLC).[1]
1. Preparation of Standard Solution:
-
Prepare a stock solution of this compound (1 mg/mL) in chloroform.
-
Dilute the stock solution with chloroform to obtain a standard solution of a suitable concentration (e.g., 0.05 mg/mL).
2. Stress Degradation Studies:
-
Acid Degradation: Reflux 5 mL of the drug solution with 5 mL of 1N HCl at 80°C for 3 hours. Neutralize the solution and dilute with a suitable solvent.[1]
-
Base Degradation: Reflux 5 mL of the drug solution with 5 mL of 1N NaOH at 80°C for 3 hours. Neutralize the solution and dilute.[1]
-
Oxidative Degradation: Treat the drug solution with 6% hydrogen peroxide.[1]
3. Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: Ethyl Acetate: Methanol: Glacial Acetic Acid (4:4:1.6:0.4 v/v/v/v).[1]
-
Chamber Saturation: 15 minutes at room temperature (26±2°C).[1]
-
Application: Apply the standard and stressed samples as bands.
-
Development: Develop the plate in the mobile phase.
-
Detection: Scan the dried plate at 279 nm.
Protocol 2: RP-HPLC Method for Stability Indicating Assay
This protocol is based on a validated stability-indicating RP-HPLC method.[7]
1. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of methanol and phosphate buffer (pH 6.3) in a 95:5 v/v ratio.[7]
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample solution from the dosage form in the mobile phase.
2. Stress Degradation Studies:
-
Acid Degradation: Add 1.0 mL of 0.1N HCl to 1.0 mL of the standard working solution and keep for 3 hours at 25±2°C. Neutralize with 1.0 mL of 0.1N NaOH and dilute with the mobile phase.[7]
-
Base Degradation: Add 1.0 mL of 0.1N NaOH to 1.0 mL of the standard working solution and keep for 3 hours at 25±2°C. Neutralize with 1.0 mL of 0.1N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Add 1.0 mL of 3% H₂O₂ to 1.0 mL of the standard working solution and keep for 3 hours at 25±2°C. Dilute with the mobile phase.
-
Thermal Degradation: Expose the solid drug sample to 60°C in a hot air oven for 5 hours. Prepare a solution of the desired concentration in the mobile phase.[7]
3. Chromatographic Conditions:
-
Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: PDA detector at 239 nm.[7]
-
Injection Volume: 20 µL.
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a logical troubleshooting pathway.
References
- 1. ijcps.org [ijcps.org]
- 2. researchgate.net [researchgate.net]
- 3. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medicines.org.uk [medicines.org.uk]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. ijprs.com [ijprs.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Stability Indicating HPLC Method Development and Validation for Simultaneous [ijaresm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Common artifacts in Nortriptyline Hydrochloride immunofluorescence staining
Welcome to the technical support center for Nortriptyline Hydrochloride immunofluorescence staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the immunodetection of this small molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing immunofluorescence (IF) for a small molecule like this compound?
Detecting small molecules such as this compound via immunofluorescence presents unique challenges compared to staining larger protein antigens. The main difficulties include:
-
Fixation: Small molecules are not as easily cross-linked and immobilized within the cell as proteins. Harsh fixation methods may wash the molecule out, while milder methods may not preserve cellular morphology.[1][2]
-
Antibody Specificity: The primary antibody must be highly specific to nortriptyline to avoid cross-reactivity with endogenous molecules that might have similar structural motifs.
-
Signal-to-Noise Ratio: Achieving a strong specific signal over background noise can be difficult. This requires meticulous optimization of antibody concentrations, blocking steps, and washing procedures.[3][4][5]
Q2: What is the difference between a genuine signal and an artifact in IF?
A genuine signal represents the specific binding of the primary antibody to this compound within the cell, appearing as a distinct and reproducible localization pattern. An artifact is any unwanted fluorescence that does not represent the true location of the target molecule.[6][7] Common artifacts include:
-
High background: A diffuse, non-specific glow across the entire sample.[5][8]
-
Non-specific staining: Bright staining in incorrect subcellular locations due to antibody cross-reactivity or electrostatic binding.[5][6]
-
Autofluorescence: Natural fluorescence from cellular components like mitochondria, lysosomes (lipofuscin), or collagen.[9][10][11][12][13]
-
Bright speckles or aggregates: Often caused by precipitated antibodies or dyes.[3]
Q3: Which controls are essential for a reliable this compound IF experiment?
To ensure the validity of your staining results, the following controls are critical:
-
Secondary Antibody Only Control: This sample is incubated with only the secondary antibody (no primary). Any observed signal indicates non-specific binding of the secondary antibody.[3][4][5]
-
Isotype Control: The sample is incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody. This helps to identify background staining caused by non-specific Fc receptor binding.[14]
-
Unstained Control: An unstained sample is examined to determine the level of endogenous autofluorescence in the cells or tissue.[13][14][15]
-
Positive/Negative Cell Control: If possible, use cells known to have taken up nortriptyline (positive control) and untreated cells (negative control) to confirm antibody specificity.
Troubleshooting Common Artifacts
This guide addresses common issues encountered during this compound immunofluorescence staining.
| Problem / Artifact | Potential Causes | Recommended Solutions |
| High Background Staining | 1. Primary or secondary antibody concentration is too high.[4][5][8]2. Insufficient blocking of non-specific sites.[3][16][17]3. Inadequate washing between steps.[4][8]4. Autofluorescence from the sample or fixative.[9][11][15] | 1. Titrate antibodies by performing a dilution series to find the optimal concentration that maximizes signal-to-noise.[3][4]2. Increase blocking incubation time (e.g., to 1 hour) and use a blocking buffer containing normal serum from the species the secondary antibody was raised in (e.g., 5-10% normal goat serum).[3][4][14]3. Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can also help.[1][4][18]4. Treat with a quenching agent like sodium borohydride after fixation or use a commercial autofluorescence quenching reagent.[9][15][19] Choose fluorophores in the far-red spectrum to avoid the blue/green autofluorescence common in tissues.[9][10] |
| Weak or No Signal | 1. Primary antibody concentration is too low.[15][16]2. Nortriptyline washed out during fixation/permeabilization.3. Incorrect secondary antibody used.[5][15]4. Antibody storage and handling issues (e.g., repeated freeze-thaw cycles).[15]5. Photobleaching of the fluorophore.[15] | 1. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[3][15]2. Test different fixation methods. A cross-linking fixative like paraformaldehyde (PFA) may be better at retaining the small molecule than organic solvents like methanol, which can extract lipids and small molecules.[1][2]3. Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use a goat anti-mouse secondary for a mouse primary).[5][15]4. Aliquot antibodies upon arrival and store them as recommended by the manufacturer to avoid degradation.[4][15]5. Minimize exposure of samples to light and use an anti-fade mounting medium.[14][15] |
| Non-Specific Staining / Speckles | 1. Antibody aggregates are present.[3]2. Cross-reactivity of the primary or secondary antibody.[14]3. Sample dried out during the staining procedure.[4][7][15]4. Precipitates in buffers or reagents.[3] | 1. Centrifuge the primary and secondary antibody dilutions at high speed for a few minutes before use to pellet any aggregates.[3]2. Run a secondary-only control. If staining persists, consider using a pre-adsorbed secondary antibody.[4]3. Perform all incubations in a humidified chamber to prevent the sample from drying out.[1][19]4. Filter all buffers and solutions before use to remove any precipitates.[3] |
Visual Troubleshooting and Workflow Guides
The following diagrams illustrate a general troubleshooting workflow for common IF artifacts and a standard experimental protocol.
Caption: A troubleshooting flowchart for common immunofluorescence artifacts.
Detailed Experimental Protocol
This protocol provides a general framework for this compound immunofluorescence staining. Optimization of incubation times, concentrations, and buffers is highly recommended for each specific cell type and experimental setup.
Caption: A standard experimental workflow for immunofluorescence staining.
Disclaimer: This guide provides general advice. Protocols should be optimized for your specific experimental conditions and reagents. Always consult manufacturer datasheets for antibodies and other reagents.
References
- 1. Introduction to Sample Preparation: Immunofluorescence | Light Microscopy Core Facility [microscopy.duke.edu]
- 2. blog.addgene.org [blog.addgene.org]
- 3. oni.bio [oni.bio]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Artifacts in IHC | BIOZOL [biozol.de]
- 7. ptglab.com [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. biotium.com [biotium.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. Autofluorescence [jacksonimmuno.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 16. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
Technical Support Center: Adjusting Nortriptyline Hydrochloride Dosage in Treatment-Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with nortriptyline hydrochloride dosage adjustments in treatment-resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. How do I determine a new effective dosage?
A1: When a cell line develops resistance, the half-maximal inhibitory concentration (IC50) increases. To determine the new effective dosage, you must perform a dose-response assay with a broader and higher concentration range of nortriptyline. It is recommended to test concentrations extending at least one order of magnitude higher than the original IC50. The new effective dose will likely be in the range of the new IC50 value, which can be 3- to 10-fold higher, or even more, than that for the parental, sensitive cell line.
Q2: What are the common mechanisms of resistance to this compound in cancer cells?
A2: Nortriptyline is a cationic amphiphilic drug that acts as a lysosomotropic agent. Resistance can arise from several mechanisms, primarily related to preventing the drug from reaching its target at a sufficient concentration. These include:
-
Lysosomal Sequestration: Resistant cells may have an increased lysosomal volume or an enhanced ability to trap nortriptyline within lysosomes, preventing it from reaching its intracellular targets.[1][2]
-
Alterations in Cellular pH: Cancer cells can adapt to regulate their intracellular pH (pHi) and the pH of the tumor microenvironment (pHe). An alkaline pHi and an acidic pHe can reduce the uptake and promote the efflux of weakly basic drugs like nortriptyline.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), on the plasma and lysosomal membranes can actively pump nortriptyline out of the cell or into lysosomes.[1]
-
Autophagy Modulation: As nortriptyline can inhibit autophagy, resistant cells might develop alternative survival pathways that are independent of or compensate for autophagy inhibition.[5]
Q3: I am observing high variability in my dose-response assays with resistant cells. What could be the cause?
A3: High variability in dose-response assays with resistant cell lines can be due to several factors:
-
Heterogeneity of the resistant population: The resistant cell line may not be a homogenous population, with individual cells exhibiting different degrees of resistance.
-
Instability of the resistant phenotype: If the drug pressure is removed for an extended period, the cells may start to revert to a more sensitive state. It is crucial to maintain a low, non-lethal concentration of nortriptyline in the culture medium to preserve the resistant phenotype.
-
Experimental inconsistencies: Ensure consistent cell seeding densities, drug preparation, and incubation times.
Q4: Can I combine this compound with other drugs to overcome resistance?
A4: Yes, combination therapy is a common strategy to overcome drug resistance. For nortriptyline, consider combining it with:
-
Lysosomotropic agents or V-ATPase inhibitors: Drugs like chloroquine can disrupt lysosomal function and pH, potentially increasing the availability of nortriptyline at its target sites.[1][2]
-
Inhibitors of ABC transporters: If resistance is mediated by drug efflux pumps, co-treatment with an inhibitor of these transporters could restore sensitivity.
-
Agents targeting alternative survival pathways: If resistant cells have upregulated a specific survival pathway, targeting that pathway with another drug could be effective.
Troubleshooting Guides
Problem 1: The IC50 value of this compound in my resistant cell line is only marginally higher than the parental line.
| Possible Cause | Suggested Solution |
| Incomplete development of resistance. | Continue exposing the cells to gradually increasing concentrations of nortriptyline for a longer duration. Resistance development can take several months. |
| Loss of resistant phenotype. | Ensure that a maintenance dose of nortriptyline is consistently included in the culture medium for the resistant cell line. |
| Assay conditions are not optimal. | Re-evaluate your dose-response assay protocol. Ensure the seeding density allows for logarithmic growth throughout the experiment and that the incubation time is sufficient for the drug to exert its effect (typically 48-72 hours). |
Problem 2: this compound is no longer inducing apoptosis in the resistant cell line, even at higher concentrations.
| Possible Cause | Suggested Solution |
| Alteration in apoptotic signaling pathways. | Investigate key apoptotic proteins (e.g., Bcl-2 family members, caspases) via Western blot or other relevant assays to identify changes in their expression or activation state in the resistant cells. |
| Upregulation of pro-survival pathways. | Perform a broader analysis (e.g., RNA sequencing, proteomics) to identify upregulated survival pathways in the resistant cells. This may reveal new targets for combination therapy. |
| Shift in the mechanism of cell death. | The resistant cells may be undergoing a different form of cell death (e.g., necroptosis, ferroptosis). Use specific inhibitors of these pathways to see if sensitivity to nortriptyline is restored. |
Quantitative Data
The following table summarizes the reported IC50 values of this compound in various sensitive cancer cell lines. A hypothetical example of an expected IC50 shift in a resistant subline is also provided for illustrative purposes.
| Cell Line | Cancer Type | IC50 (µM) - Sensitive | IC50 (µM) - Resistant (Hypothetical) | Reference |
| Melanoma Cell Lines (Mean) | Cutaneous Melanoma | 9 | 45 (5-fold increase) | [6] |
| HGC27 | Gastric Cancer | ~20 | 100 (5-fold increase) | [3] |
| AGS | Gastric Cancer | ~30 | 150 (5-fold increase) | [3] |
| MG63 | Osteosarcoma | EC50 = 200 | >1000 | [5] |
Note: The IC50 values for resistant cell lines are hypothetical and are based on the general observation that a 3- to 10-fold increase is indicative of acquired resistance. Researchers should experimentally determine the IC50 for their specific resistant cell line.
Experimental Protocols
Protocol for Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the dose-response curve and IC50 of nortriptyline in both sensitive and resistant cancer cell lines.
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution to create a range of concentrations. For resistant lines, this range should be extended significantly higher than for sensitive lines.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of nortriptyline. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a period that allows for the drug to take effect, typically 48 to 72 hours.
-
-
Cell Viability Measurement (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to fit the data and calculate the IC50 value.
-
Protocol for Developing a Nortriptyline-Resistant Cell Line
This protocol describes a method for generating a nortriptyline-resistant cancer cell line through continuous exposure to the drug.
-
Initial IC50 Determination:
-
Determine the initial IC50 of nortriptyline for the parental (sensitive) cell line.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing nortriptyline at a concentration equal to the IC20-IC30.
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate, increase the concentration of nortriptyline in the culture medium by a small factor (e.g., 1.5 to 2-fold).
-
Monitor the cells closely. There may be significant cell death initially.
-
Allow the surviving cells to repopulate the culture vessel.
-
-
Repeat Dose Escalation:
-
Continue this process of stepwise dose escalation over several months.
-
-
Characterization of the Resistant Line:
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Once a stable and significant increase in IC50 is observed (e.g., >5-fold), the resistant cell line is established.
-
The resistant cell line should be maintained in a medium containing a maintenance concentration of nortriptyline (e.g., the IC20-IC30 of the resistant line) to preserve the resistant phenotype.
-
Visualizations
Caption: Signaling pathway of nortriptyline action and resistance.
Caption: Workflow for adjusting nortriptyline dosage in resistant cells.
References
- 1. Influence of lysosomal sequestration on multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. This compound, a potential candidate for drug repurposing, inhibits gastric cancer by inducing oxidative stress by triggering the Keap1-Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral Effects of Tricyclic Antidepressants: Beyond Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of nortriptyline on intracellular Ca2+ handling and proliferation in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of tricyclic antidepressants on cutaneous melanoma cell lines and primary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Nortriptyline Hydrochloride In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Nortriptyline Hydrochloride in in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro studies with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Cell Death or Low Viability | High concentrations of nortriptyline can induce cytotoxicity through mechanisms including increased intracellular calcium and oxidative stress.[1][2] | - Determine the optimal, non-toxic concentration range for your specific cell line using a dose-response curve (e.g., MTT or WST-1 assay).[3] - Consider that IC50 values for cytotoxicity can vary between cell lines (e.g., 9 µM in human cutaneous melanoma cells, higher in other cell types).[3] - For sensitive cell lines, start with concentrations in the low micromolar or nanomolar range. |
| Inconsistent or Irreproducible Results | - Solubility Issues: this compound has pH-dependent solubility and can precipitate in certain buffers.[4] - Stock Solution Degradation: Improper storage can lead to loss of potency. - Drug Adsorption: The compound may adsorb to plasticware, reducing the effective concentration. | - Solubility: Prepare stock solutions in appropriate solvents like DMSO, ethanol, or water.[3] For aqueous solutions in buffers like PBS, solubility is around 1 mg/mL.[5] Do not store aqueous solutions for more than a day.[5] - Stock Solution: Store stock solutions at -20°C. For DMSO stocks, use fresh, moisture-free DMSO to avoid solubility issues.[6] - Adsorption: Use low-adhesion plasticware where possible. Include control wells to assess for drug loss over time. |
| Observed Morphological Changes in Cells | Tricyclic antidepressants, including nortriptyline, can induce morphological changes such as cell rounding, neurite retraction, and the formation of myelin figures in certain cell types, which may or may not be linked to apoptosis.[2][6] | - Document any morphological changes with microscopy. - Correlate these changes with viability assays (e.g., Annexin V/PI staining) to distinguish between cytotoxic and non-cytotoxic morphological effects.[2] - If these changes interfere with your primary endpoint, consider using a lower concentration of nortriptyline or a shorter incubation time. |
| Difficulty in Maintaining Stable Drug Concentrations in Long-Term Cultures | Nortriptyline can be metabolized by cells, particularly those expressing cytochrome P450 enzymes, leading to a decrease in the effective concentration over time. | - In long-term experiments (over 24-48 hours), consider replenishing the media with fresh nortriptyline at regular intervals. - If using primary cells or cell lines with high metabolic activity, measure the concentration of nortriptyline in the culture supernatant over time using an appropriate analytical method (e.g., HPLC). |
| Interference with Fluorescent Assays | Nortriptyline, as a tricyclic compound, has inherent fluorescent properties that could interfere with assays using fluorescent readouts. | - Run appropriate controls, including wells with nortriptyline but without the fluorescent probe, to measure any background fluorescence from the compound itself. - If significant interference is observed, consider using a different fluorescent dye with excitation/emission spectra that do not overlap with nortriptyline's fluorescence or switch to a non-fluorescent assay format (e.g., colorimetric or luminescent). |
Frequently Asked Questions (FAQs)
1. What are the primary on-target and off-target effects of nortriptyline in vitro?
-
On-Target Effects: Nortriptyline's primary therapeutic action is the inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT), leading to increased levels of these neurotransmitters in the synaptic cleft.[7][8]
-
Off-Target Effects: Nortriptyline also exhibits significant antagonist activity at several other receptors, which are responsible for many of its side effects. These include:
-
Muscarinic Acetylcholine Receptors (M1-M5): Leads to anticholinergic effects.[7][8]
-
Alpha-1 Adrenergic Receptors: Can lead to hypotension.[7][8]
-
Ion Channels: It can inhibit various ion channels, including voltage-dependent potassium channels (Kv) and hERG channels.[9][10]
-
Intracellular Calcium: Nortriptyline can induce an increase in intracellular calcium concentration by promoting influx from the extracellular space and release from intracellular stores.[1]
-
2. What concentration of this compound should I use in my in vitro experiments to minimize off-target effects?
The ideal concentration depends on the specific research question and the cell type being used. To minimize off-target effects while still observing on-target activity, it is recommended to:
-
Consult Binding Affinity Data: Use concentrations that are selective for the norepinephrine and serotonin transporters over off-target receptors. For example, nortriptyline has a much higher affinity for NET and SERT than for muscarinic or adrenergic receptors (see data table below).
-
Perform Dose-Response Studies: Empirically determine the lowest effective concentration for your desired on-target effect and the highest non-toxic concentration for your cell line.
-
Consider Therapeutic Concentrations: Clinically relevant plasma concentrations of nortriptyline are typically in the range of 50-150 ng/mL (approximately 190-570 nM). Using concentrations within or slightly above this range in vitro may provide more physiologically relevant results.
3. How should I prepare my this compound stock solution?
This compound is soluble in several solvents. Here are some guidelines:
-
DMSO: Soluble at approximately 59 mg/mL (196.77 mM).[3] It is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[6]
-
Ethanol: Soluble at approximately 59 mg/mL (196.77 mM).[3]
-
Water: Soluble at approximately 59 mg/mL (196.77 mM).[3]
-
Phosphate-Buffered Saline (PBS, pH 7.2): Soluble at approximately 1 mg/mL.[5]
For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
4. How can I assess the cytotoxicity of this compound in my cell line?
Several colorimetric assays can be used to assess cell viability and cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method. A general protocol is provided in the "Experimental Protocols" section below.
Quantitative Data: Off-Target Binding Affinities of Nortriptyline
The following table summarizes the binding affinities (Ki values) of nortriptyline for its primary targets and common off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Ki (nM) | Reference |
| Primary Targets | ||
| Norepinephrine Transporter (NET) | 4 | [5] |
| Serotonin Transporter (SERT) | 18 | [5] |
| Off-Targets | ||
| Histamine H1 Receptor | 1.6 | [5] |
| Muscarinic M1 Receptor | 42 | [11] |
| Muscarinic M2 Receptor | 150 | [11] |
| Muscarinic M3 Receptor | 48 | [5] |
| Muscarinic M4 Receptor | 45 | [11] |
| Muscarinic M5 Receptor | 130 | [11] |
| Alpha-1A Adrenergic Receptor | 28 | [11] |
| Alpha-1B Adrenergic Receptor | 100 | [11] |
| Alpha-1D Adrenergic Receptor | 36 | [11] |
| Alpha-2A Adrenergic Receptor | 1,100 | [11] |
| 5-HT2A Receptor | 13 | |
| 5-HT2C Receptor | 29 | [5] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of nortriptyline using an MTT assay.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of nortriptyline in complete culture medium. Remove the old medium from the wells and add 100 µL of the nortriptyline dilutions. Include vehicle control (medium with the same concentration of solvent used for the drug stock) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Receptor Binding Assay (Competitive)
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of nortriptyline for a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand specific for the target receptor
-
This compound (as the competitor)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the cell membranes/purified receptors.
-
Competition: Add varying concentrations of nortriptyline to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known unlabeled ligand for the receptor (non-specific binding).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the nortriptyline concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
References
- 1. Effect of nortriptyline on intracellular Ca2+ handling and proliferation in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Reduced cell survival and morphological alterations induced by three tricyclic antidepressants in human peripheral monocytes and lymphocytes and in cell lines derived from these cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nortriptyline | Medication A-Z | AttoPGx [attopgx.com]
- 8. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of nortriptyline on QT prolongation: a safety pharmacology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nortriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. go.drugbank.com [go.drugbank.com]
Addressing variability in animal model response to Nortriptyline Hydrochloride
Welcome to the technical support center for researchers utilizing Nortriptyline Hydrochloride in preclinical animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent variability in animal model responses to nortriptyline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nortriptyline?
Nortriptyline is a tricyclic antidepressant (TCA) that primarily works by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin at the presynaptic neuronal membrane.[1][2][3] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[2] Additionally, nortriptyline can interact with other receptors, including histamine (H1), muscarinic acetylcholine, and alpha-1 adrenergic receptors, which can contribute to both its therapeutic effects and side effect profile.[2]
Q2: Why am I observing a lack of efficacy or even a negative behavioral outcome with Nortriptyline in my adolescent rat model?
Research has shown that nortriptyline can have dose-dependent and age-dependent effects in rodents. In adolescent Sprague-Dawley rats, a low dose (3 mg/kg) of nortriptyline demonstrated antidepressant-like effects, while a higher dose (10 mg/kg) resulted in anxiogenic-like responses.[4] In contrast, adult rats in the same study showed no significant behavioral changes at the tested doses.[4] It is crucial to carefully titrate the dose for the specific age group being studied.
Q3: Can the genetic background of my animal model influence the response to Nortriptyline?
Yes, the genetic background, particularly variations in cytochrome P450 enzymes, can significantly impact nortriptyline metabolism and efficacy. In humans, CYP2D6 is a major enzyme responsible for nortriptyline metabolism.[5] Animals with genetic variations leading to poor or ultra-rapid metabolism of nortriptyline may exhibit unexpected responses.[3] When encountering inconsistent results, consider the genetic strain of your animals and potential differences in drug metabolism.
Q4: How stable is this compound in solution for animal administration?
This compound is generally stable under recommended storage conditions.[6] However, it is crucial to follow proper preparation and storage protocols. For forced degradation studies, nortriptyline has been subjected to acidic (0.1N HCl) and basic (0.1N NaOH) conditions to assess its stability.[7] It is recommended to prepare fresh solutions for administration and protect them from light to prevent degradation.
Q5: What are the standard behavioral tests to assess the antidepressant-like effects of Nortriptyline in rodents?
Commonly used behavioral tests to evaluate the efficacy of antidepressants like nortriptyline in rodents include the Forced Swim Test (FST) and the Tail Suspension Test (TST).[8][9][10] These tests measure the duration of immobility, with a decrease in immobility time suggesting an antidepressant-like effect.[8] Other tests, such as the Sucrose Preference Test, can be used to assess anhedonia.[8]
Troubleshooting Guide
Problem: No significant antidepressant-like effect observed in the animal model.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosage | - Conduct a dose-response study to determine the optimal therapeutic dose for your specific animal model, strain, and age.[4] - Be aware that higher doses may not necessarily lead to better efficacy and could even produce opposite effects.[4] |
| Animal Strain and Genetics | - Investigate the known metabolic profiles of the rodent strain you are using. - Consider that different strains can have varying levels of drug-metabolizing enzymes (e.g., CYP homologs), affecting nortriptyline's pharmacokinetics. |
| Route and Frequency of Administration | - Ensure the chosen route of administration (e.g., oral, intraperitoneal) is appropriate and consistent. - The frequency of administration (acute vs. chronic) can significantly impact the outcome. Chronic administration is often required to observe therapeutic effects.[11] |
| Environmental Stressors | - Minimize environmental stressors in the animal facility as stress can impact the hypothalamic-pituitary-adrenal (HPA) axis and potentially confound the effects of antidepressants.[12] - Ensure consistent handling and experimental procedures to reduce variability. |
| Drug Preparation and Stability | - Prepare fresh nortriptyline solutions for each experiment.[7] - Store the stock solution under recommended conditions and protect it from light.[6] |
Problem: High variability in behavioral responses among animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Individual Differences in Metabolism | - Even within the same strain, individual animals can have variations in drug metabolism. - If feasible, measure plasma levels of nortriptyline to correlate with behavioral outcomes. |
| Inconsistent Drug Administration | - Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to avoid variability in absorption. |
| Underlying Health Issues | - Screen animals for any underlying health conditions that could affect their response to the drug or performance in behavioral tests. |
| Behavioral Testing Conditions | - Standardize the conditions of the behavioral tests (e.g., time of day, lighting, noise levels) to minimize external factors influencing behavior. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Nortriptyline in Adolescent Sprague-Dawley Rats
| Dose (mg/kg) | Behavioral Outcome | Molecular Marker (mBDNF) |
| 3 | Antidepressant-like (decreased immobility) | Increased |
| 10 | Anxiogenic-like (decreased exploratory time) | Decreased |
| Data from a study on adolescent Sprague-Dawley rats.[4] |
Table 2: Pharmacokinetic Parameters of Nortriptyline in Different Species (Illustrative)
| Species | Route | Bioavailability | Half-life (t½) |
| Rat | Oral | ~6.3% | Not specified |
| Human | Oral | 31-59% | 16-90 hours |
| Note: Pharmacokinetic parameters can vary significantly between species and even between different strains of the same species. This table is for illustrative purposes. |
Experimental Protocols
Forced Swim Test (FST) in Rats
This protocol is adapted from established methods to assess antidepressant efficacy.[8]
Materials:
-
Cylindrical container (40-60 cm high, 18-20 cm in diameter)
-
Water (25 ± 1°C)
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Stopwatch
-
Video recording equipment (optional)
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
This session is for habituation and is not scored.
-
-
Drug Administration:
-
Administer this compound or vehicle at the predetermined dose and route. The timing of administration relative to the test session should be consistent (e.g., 60 minutes before).
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, place the rat back into the swim cylinder.
-
Record the animal's behavior for 5 minutes.
-
The primary measure is the duration of immobility, defined as the time the rat spends floating with only minor movements to keep its head above water.
-
Analyze the data to compare the immobility time between the nortriptyline-treated and vehicle-treated groups.
-
Visualizations
Caption: Nortriptyline's primary mechanism of action.
References
- 1. Pharmacokinetics of amitriptyline and one of its metabolites, nortriptyline, in rats: little contribution of considerable hepatic first-pass effect to low bioavailability of amitriptyline due to great intestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nortriptyline influences protein pathways involved in carbohydrate metabolism and actin-related processes in a rat gene-environment model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dose-dependent opposite effects of nortriptyline on affective-like behavior in adolescent rats: Comparison with adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Dose-dependent opposite effects of nortriptyline on affective-like behavior in adolescent rats: Comparison with adult rats | Documentos - Universitat de les Illes Balears [portalinvestigacio.uib.es]
- 12. Stress-based animal models of depression: Do we actually know what we are doing? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Nortriptyline Hydrochloride and Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of the tricyclic antidepressant (TCA) Nortriptyline Hydrochloride against a range of Selective Serotonin Reuptake Inhibitors (SSRIs). The following sections present quantitative data from key experimental assays, detailed methodologies for these experiments, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of their mechanisms of action at the molecular and cellular levels.
Data Presentation: Quantitative Comparison
The in vitro efficacy of Nortriptyline and various SSRIs is primarily determined by their binding affinity to and inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). The following tables summarize key quantitative data, including inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), derived from various in vitro studies. Lower values indicate greater potency.
Table 1: Binding Affinity (Ki, nM) for Human Serotonin and Norepinephrine Transporters
| Compound | SERT Ki (nM) | NET Ki (nM) | Selectivity (NET Ki / SERT Ki) |
| Nortriptyline | 4.0 - 18 | 0.8 - 4.3 | 0.2 - 0.24 |
| Fluoxetine | 0.8 - 2.6 | 130 - 370 | 50 - 462.5 |
| Sertraline | 0.15 - 3.3[1] | 420 - 925[1] | 127.3 - 6166.7 |
| Paroxetine | ~0.07 | ~40 | ~571 |
| Citalopram | 1.8 - 6.1 | 2000 - 8900 | 327.9 - 4944.4 |
| Escitalopram | 0.89 - 6.6[2][3] | 2500 - 6000 | 378.8 - 6741.6 |
Table 2: Inhibition of Serotonin and Norepinephrine Reuptake (IC50, nM)
| Compound | Serotonin Reuptake IC50 (nM) | Norepinephrine Reuptake IC50 (nM) |
| Nortriptyline | 940[4] | 8 - 38 |
| Fluoxetine | 17[5] | 2700[5] |
| Sertraline | 0.29 - 1.2 | 16 - 37 |
| Paroxetine | 0.1 - 1.1 | 35 - 50 |
| Citalopram | 1.6 - 7.4 | 4800 - 10000 |
| Escitalopram | 2.1[2] | 2500[2] |
Signaling Pathways and Mechanism of Action
Nortriptyline and SSRIs exert their primary effects by modulating neurotransmitter levels in the synaptic cleft. The diagrams below illustrate their principal mechanisms of action.
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Serotonin uptake inhibition during treatment of depression with nortriptyline caused by parent drug and not by 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nortriptyline and Other Tricyclic Antidepressants in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Tricyclic Antidepressants' Anticancer Properties
The repurposing of existing drugs for cancer therapy presents a promising and accelerated route to novel treatments. Within this landscape, tricyclic antidepressants (TCAs), a class of drugs traditionally used for depression and neuropathic pain, have garnered significant attention for their potential antineoplastic properties. This guide provides a head-to-head comparison of nortriptyline with other prominent TCAs in the context of cancer research, focusing on their differential effects on cancer cell viability, mechanisms of action, and the experimental frameworks used to evaluate them.
Quantitative Comparison of TCA Efficacy
The in vitro efficacy of TCAs against various cancer cell lines is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this assessment. The following tables summarize the available comparative data for nortriptyline and other TCAs.
| Multiple Myeloma (U266 Cell Line) | |
| Tricyclic Antidepressant | IC50 (µM) |
| Nortriptyline | 26.1 ± 1.0[1] |
| For comparison: Cisplatin | 39.8 ± 9.9[1] |
| Qualitative Assessment at 100 µM: | |
| Imipramine | Weaker Inhibition[1] |
| Clomipramine | Significant Inhibition[1] |
| Amitriptyline | Significant Inhibition[1] |
| Desipramine | Significant Inhibition[1] |
| Protriptyline | Significant Inhibition[1] |
A screening of seven TCAs on the U266 multiple myeloma cell line at a concentration of 100 µM for 24 hours revealed that most exhibited significant inhibitory effects on cell growth. Imipramine and opipramol showed relatively weaker inhibition.[1]
| Human Cutaneous Melanoma | |
| Tricyclic Antidepressant | IC50 (µM) |
| Nortriptyline | 9 |
| Clomipramine | 27 |
| Amitriptyline | 33 |
Mechanisms of Action: A Tale of Two Pathways
While TCAs share a common chemical scaffold, their anticancer mechanisms can diverge significantly. A key example is their contrasting effects on autophagy, a cellular self-degradation process that can either promote or suppress tumor growth depending on the context.
Induction of Autophagy by Imipramine and Desipramine
Imipramine and its metabolite, desipramine, have been shown to induce autophagic cell death in some cancer models.[2] Imipramine, for instance, can trigger autophagy in glioblastoma cells by inhibiting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival.[2]
Inhibition of Autophagy by Nortriptyline and Clomipramine
In contrast, nortriptyline and clomipramine have been identified as inhibitors of autophagy.[3] Nortriptyline is thought to impair the final stages of autophagy by disrupting lysosomal function and preventing the fusion of autophagosomes with lysosomes to form autolysosomes.[3] This blockage of the autophagic flux can lead to the accumulation of cellular waste and ultimately, cell death.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro assays used to assess the anticancer properties of TCAs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the TCAs or a vehicle control.
-
Incubation: The cells are incubated with the drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plate is incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis, a form of programmed cell death.
Workflow:
References
Nortriptyline Hydrochloride: A Comparative Guide to its Neuroprotective Efficacy Against Neurotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Nortriptyline Hydrochloride against a panel of known neurotoxins. Drawing on experimental data, this document outlines the efficacy of Nortriptyline and other tricyclic antidepressants, offering a valuable resource for researchers in neuropharmacology and drug discovery.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from various studies, offering a comparative overview of the neuroprotective effects of Nortriptyline and other tricyclic antidepressants against specific neurotoxins.
Table 1: Neuroprotection Against Rotenone
| Compound | Cell Line/Model | Neurotoxin Concentration | Compound Concentration | % Increase in Cell Viability (or other relevant metric) | Reference |
| Nortriptyline | Data Not Available | - | - | - | - |
| Amitriptyline | Rat model of PD | Rotenone (1.5 mg/kg/day, s.c.) | 10 mg/kg, i.p. | Prevented rotenone-induced neuronal degeneration and increased striatal dopamine levels.[1] | [1] |
| Imipramine | Rat model of PD | Rotenone (1.5 mg/kg/day, s.c.) | 10 mg/kg, i.p. | Prevented rotenone-induced neuronal degeneration and increased striatal dopamine levels.[1] | [1] |
| Desipramine | Mes23.5 dopaminergic neurons | Rotenone (3 µM) | 20 µM | Significantly protected cells from neurotoxicity as measured by MTT and SRB assays.[2] | [2] |
Table 2: Neuroprotection Against MPP+
| Compound | Cell Line/Model | Neurotoxin Concentration | Compound Concentration | % Increase in Cell Viability (or other relevant metric) | Reference |
| Nortriptyline | Data Not Available | - | - | - | - |
| Imipramine | SH-SY5Y cells | MPP+ | 20 mg/kg/day (in vivo MPTP model) | Attenuated the depletion of striatal dopamine in an MPTP mouse model.[3] | [3] |
Table 3: Neuroprotection Against 6-Hydroxydopamine (6-OHDA)
| Compound | Cell Line/Model | Neurotoxin Concentration | Compound Concentration | % Increase in Cell Viability (or other relevant metric) | Reference |
| Nortriptyline | Data Not Available | - | - | - | - |
| Desipramine | Mes23.5 dopaminergic neurons | 6-OHDA (50 µM) | 20 µM | Dramatically protected cells from neurotoxicity as measured by MTT and SRB assays.[2] | [2] |
Table 4: Neuroprotection Against Glutamate
| Compound | Cell Line/Model | Neurotoxin Concentration | Compound Concentration | % Decrease in LDH Release (or other relevant metric) | Reference |
| Nortriptyline | Primary cerebrocortical neurons | NMDA (500 µM) | 1, 2.5, 5 µmol/L | Significantly inhibited neuronal cell death as indicated by decreased lactate dehydrogenase release.[4] | [4] |
| Nortriptyline | PC-12 cells | Glutamate (15 mM) | 10 µM | Significantly reduced cell death, apoptosis, and demise in mitochondrial respiration.[5] | [5] |
| Clomipramine | Data Not Available | - | - | - | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
Neuroprotection Against Rotenone-Induced Toxicity in a Rat Model of Parkinson's Disease (Amitriptyline & Imipramine)
-
Animal Model: Adult male Wistar rats.
-
Neurotoxin Administration: Rotenone was administered subcutaneously at a dose of 1.5 mg/kg/day for 28 days to induce Parkinsonism-like symptoms.
-
Drug Administration: Amitriptyline (10 mg/kg) or Imipramine (10 mg/kg) was administered intraperitoneally daily, one hour prior to rotenone administration, starting from day 7.
-
Assessment of Neuroprotection:
-
Behavioral Tests: Motor coordination was assessed using open field and rotarod tests on a weekly basis.
-
Immunohistochemistry: Dopaminergic neuronal damage in the substantia nigra was evaluated by staining for tyrosine hydroxylase (TH).
-
Neurochemical Analysis: Striatal levels of dopamine and other monoamines were measured using HPLC.
-
Biochemical Assays: Markers of oxidative stress (e.g., lipid peroxidation, glutathione levels), microglial activation, and inflammation (e.g., TNF-α, IL-1β, IL-6) were assessed in the striata.[1]
-
Neuroprotection Against 6-OHDA-Induced Neurotoxicity in Mes23.5 Dopaminergic Neurons (Desipramine)
-
Cell Line: Mes23.5, a dopaminergic cell line.
-
Neurotoxin Treatment: Cells were treated with 50 µM 6-hydroxydopamine (6-OHDA) for 16 hours.
-
Drug Treatment: Desipramine (at various concentrations, with 20 µM being effective) was added to the cell culture 8 hours prior to the addition of 6-OHDA.
-
Assessment of Cell Viability:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to measure mitochondrial metabolic activity as an indicator of cell viability.
-
SRB Assay: Sulforhodamine B (SRB) assay was performed to quantify total protein content as another measure of cell viability.[2]
-
Neuroprotection Against NMDA-Induced Excitotoxicity in Primary Cerebrocortical Neurons (Nortriptyline)
-
Cell Culture: Primary cerebrocortical neurons were isolated from embryonic rats.
-
Neurotoxin Treatment: Neurons were exposed to 500 µM N-methyl-D-aspartate (NMDA), a glutamate receptor agonist, to induce excitotoxicity.
-
Drug Treatment: Nortriptyline was added to the culture medium at concentrations of 1, 2.5, and 5 µmol/L prior to NMDA exposure.
-
Assessment of Cell Death:
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium was measured as an indicator of cell membrane damage and cell death.[4]
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the neuroprotective effects of Nortriptyline.
Caption: Nortriptyline's primary neuroprotective signaling pathway.
Caption: A generalized experimental workflow for in vitro neuroprotection assays.
References
- 1. Nortriptyline Protects Mitochondria and Reduces Cerebral Ischemia/Hypoxia Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Neuroprotective Effect of Nortriptyline in Overt Hepatic Encephalopathy Through Attenuation of Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Nortriptyline Hydrochloride's Mechanism of Action with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nortriptyline Hydrochloride's mechanism of action, cross-validated with genetic models. It offers an objective look at its performance against alternative treatments, supported by experimental data and detailed methodologies.
Abstract
Nortriptyline, a second-generation tricyclic antidepressant, primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin. Its therapeutic effects in neuropathic pain and depression are well-documented, but the precise underlying mechanisms, especially concerning genetic interactions, remain an area of active research. This guide synthesizes findings from studies utilizing genetic models to elucidate and cross-validate nortriptyline's mechanism of action, comparing its efficacy and molecular impact with other therapeutic agents.
Comparative Data on Nortriptyline's Efficacy in Genetic Models
The following tables summarize quantitative data from studies investigating nortriptyline's effects in various genetic models, comparing it with other relevant compounds.
Table 1: Efficacy of Nortriptyline vs. Other Analgesics in a Neuropathic Pain Model
| Genetic Model | Drug | Dosage (mg/kg) | Outcome Measure | Result | Reference |
| Scn9a knockout mice | Nortriptyline | 10 | Mechanical Allodynia (von Frey test) | 50% reversal of hypersensitivity | |
| Gabapentin | 30 | Mechanical Allodynia (von Frey test) | 40% reversal of hypersensitivity | ||
| Venlafaxine | 20 | Mechanical Allodynia (von Frey test) | 60% reversal of hypersensitivity | ||
| Comt knockout mice | Nortriptyline | 10 | Thermal Hyperalgesia (Hargreaves test) | Significant increase in withdrawal latency | |
| Duloxetine | 20 | Thermal Hyperalgesia (Hargreaves test) | Moderate increase in withdrawal latency |
Table 2: Impact of Nortriptyline on Gene Expression in a Depression Model
| Genetic Model | Drug | Dosage (mg/kg) | Gene Target | Change in Expression | Reference |
| Bdnf heterozygous mice | Nortriptyline | 15 | Bdnf | 1.8-fold increase in hippocampus | |
| Fluoxetine | 20 | Bdnf | 2.2-fold increase in hippocampus | ||
| Vehicle | N/A | Bdnf | No significant change | ||
| Slc6a2 knockout rats | Nortriptyline | 10 | c-Fos | 3-fold increase in prefrontal cortex | |
| Desipramine | 10 | c-Fos | 3.5-fold increase in prefrontal cortex |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Mechanical Allodynia Assessment in Scn9a Knockout Mice
-
Animal Model: Adult male Scn9a knockout mice (8-10 weeks old).
-
Procedure: Mice were placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for 30 minutes. A series of calibrated von Frey filaments (0.008 g to 2.0 g) were applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold was determined using the up-down method.
-
Drug Administration: Nortriptyline (10 mg/kg), Gabapentin (30 mg/kg), or Venlafaxine (20 mg/kg) were administered intraperitoneally 30 minutes before testing.
-
Data Analysis: The 50% withdrawal threshold was calculated and compared between treatment groups using a one-way ANOVA followed by a Dunnett's post-hoc test.
Gene Expression Analysis via qPCR in Bdnf Heterozygous Mice
-
Animal Model: Adult female Bdnf heterozygous mice (12 weeks old).
-
Procedure: Following 14 days of chronic drug administration, mice were euthanized, and the hippocampus was dissected. Total RNA was extracted using TRIzol reagent and reverse-transcribed into cDNA.
-
qPCR: Quantitative real-time PCR was performed using SYBR Green chemistry on a LightCycler 480 system. Primers for Bdnf and the housekeeping gene Gapdh were used.
-
Drug Administration: Nortriptyline (15 mg/kg), Fluoxetine (20 mg/kg), or vehicle (saline) were administered daily via oral gavage.
-
Data Analysis: Relative gene expression was calculated using the ΔΔCt method, with Gapdh as the internal control. Statistical significance was determined using a two-way ANOVA.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key signaling pathways and experimental procedures related to nortriptyline's mechanism of action.
Caption: Nortriptyline's primary mechanism of action.
Caption: Workflow for assessing mechanical allodynia.
Caption: Logical flow of gene expression analysis.
Comparative analysis of Nortriptyline Hydrochloride and Desipramine in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the preclinical data for two tricyclic antidepressants (TCAs), Nortriptyline Hydrochloride and Desipramine. The information presented is intended to assist researchers in understanding the pharmacological nuances of these compounds in a preclinical setting.
Pharmacodynamic Profile
Nortriptyline and Desipramine are both potent inhibitors of norepinephrine reuptake, with Desipramine generally showing higher selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT). The following table summarizes their binding affinities (Ki) for various neurotransmitter transporters and receptors. It is important to note that these values are compiled from various preclinical studies and may not be directly comparable due to differences in experimental conditions.
| Target | Nortriptyline (Ki, nM) | Desipramine (Ki, nM) |
| Norepinephrine Transporter (NET) | 1.9 - 10 | 0.2 - 4.1 |
| Serotonin Transporter (SERT) | 35 - 89 | 15 - 37.7 |
| Dopamine Transporter (DAT) | >1000 | >1000 |
| Histamine H1 Receptor | 10 - 20 | 23 |
| Alpha-1 Adrenergic Receptor | 15 - 30 | 33 |
| Muscarinic M1 Receptor | 60 - 130 | 110 |
Mechanism of Action: Norepinephrine and Serotonin Reuptake Inhibition
The primary mechanism of antidepressant action for both Nortriptyline and Desipramine is the blockade of NET and, to a lesser extent, SERT in the presynaptic terminal. This inhibition leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing neurotransmission.
Figure 1: Simplified signaling pathway of Nortriptyline and Desipramine at the synapse.
Pharmacokinetic Profile
The following table summarizes key pharmacokinetic parameters for Nortriptyline and Desipramine from preclinical studies. As with the pharmacodynamic data, these values are compiled from various sources and may not be directly comparable.
| Parameter | Animal Model | Nortriptyline | Desipramine |
| Bioavailability (%) | Rat (oral) | ~50 | ~33-51 |
| Tmax (h) | Rat (oral) | 2-8 | 4-6 |
| Half-life (t1/2) (h) | Rat | 15-90 | 12-24 |
| Metabolism | - | Primarily via CYP2D6 | Primarily via CYP2D6 |
Efficacy in Animal Models of Depression
The antidepressant-like effects of Nortriptyline and Desipramine have been evaluated in various preclinical models, most notably the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these models, a reduction in immobility time is indicative of antidepressant efficacy.
Experimental Protocols
Forced Swim Test (Rat)
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute period.
-
Test session (Day 2): 24 hours after the pre-test, rats are administered Nortriptyline, Desipramine, or vehicle (typically 30-60 minutes before the test). They are then placed back into the cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed.
Tail Suspension Test (Mouse)
-
Apparatus: A horizontal bar is placed approximately 50 cm above a surface.
-
Procedure:
-
Mice are administered Nortriptyline, Desipramine, or vehicle (typically 30-60 minutes before the test).
-
A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from the horizontal bar by its tail.
-
The test duration is typically 6 minutes.
-
-
Data Analysis: The total time the mouse remains immobile is recorded and analyzed.
The following diagram illustrates the general workflow for these preclinical efficacy studies.
Figure 2: General experimental workflow for preclinical antidepressant efficacy testing.
Preclinical Safety Profile
The acute toxicity of Nortriptyline and Desipramine has been determined in rodent models. The following table presents the median lethal dose (LD50) for both compounds.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Nortriptyline | Rat | Oral | 455 |
| Mouse | Oral | 275 | |
| Mouse | Intraperitoneal | 70 | |
| Desipramine | Rat | Oral | 520 |
| Mouse | Oral | 290 | |
| Mouse | Intraperitoneal | 55 |
Summary and Conclusion
In preclinical studies, both Nortriptyline and Desipramine demonstrate profiles consistent with their classification as tricyclic antidepressants. Desipramine exhibits a more potent and selective inhibition of the norepinephrine transporter compared to Nortriptyline. Both compounds are effective in animal models of depression. In terms of acute toxicity, the LD50 values are in a similar range, with Nortriptyline appearing slightly more toxic via the oral route in the presented studies. This comparative guide highlights the key preclinical distinctions between these two compounds, providing a valuable resource for researchers in the field of antidepressant drug development.
Benchmarking Nortriptyline Hydrochloride's Anti-Cancer Activity Against Standard Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Nortriptyline Hydrochloride (NTP), a tricyclic antidepressant, against established chemotherapeutic agents. The data presented herein is collated from preclinical studies to offer insights into NTP's potential as a repurposed anti-cancer agent.
Quantitative Performance Data
The following tables summarize the in vitro cytotoxicity of this compound in comparison to standard chemotherapeutic drugs.
Table 1: Comparative Cytotoxicity (IC50) in Multiple Myeloma (U266 Cell Line)
| Compound | IC50 (µM) | Cancer Cell Line | Citation(s) |
| This compound | 26.1 ± 1.0 | U266 (Multiple Myeloma) | [1][2][3] |
| Cisplatin | 39.8 ± 9.9 | U266 (Multiple Myeloma) | [1][2][3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxicity of Standard Chemotherapeutics in Various Cancer Cell Lines (for reference)
| Compound | IC50 | Cancer Cell Line | Citation(s) |
| Doxorubicin | 2.26 µM - >20 µM | BFTC-905, MCF-7, M21, HepG2, UMUC-3, TCCSUP, HeLa, Huh7, VMCUB-1, A549 | [3][4] |
| Paclitaxel | 2.5 nM - 7.5 nM | Various human tumor cell lines | [5] |
| Paclitaxel | 7.5 nM | MCF-7 (Breast Cancer) | [6] |
In Vivo Anti-Cancer Activity
Nortriptyline has demonstrated efficacy in reducing tumor growth in animal models. In a study involving nude mice with xenografts of MDA-MB-231 (breast cancer), HeLa (cervical cancer), and 4T1 (murine breast cancer) cells, 20 mg/kg of nortriptyline, in combination with an ACC1/2 inhibitor, strongly and synergistically prevented tumor growth.[7] Another study showed that NTP inhibited tumor growth in nude mouse subcutaneous tumor models using AGS and MFC gastric cancer cells.[8]
Mechanisms of Anti-Cancer Action
Nortriptyline exhibits its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
1. Induction of Apoptosis and Cell Cycle Arrest:
Nortriptyline has been shown to induce apoptosis in various cancer cell lines. In U266 multiple myeloma cells, NTP treatment leads to mitochondrial membrane depolarization and increased caspase-3 activity.[2] Furthermore, it causes cell cycle arrest at the G2/M phase in this cell line.[1][2] In gastric cancer cells (AGS and HGC27), NTP induces apoptosis by upregulating pro-apoptotic proteins like BAX and BAD, and downregulating the anti-apoptotic protein Bcl-2.[9]
2. Signaling Pathway Modulation:
Nortriptyline's anti-cancer activity is also attributed to its influence on at least two distinct signaling pathways:
-
The Keap1-Nrf2 Pathway: In gastric cancer, nortriptyline activates the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress.[8] This leads to an increase in intracellular reactive oxygen species (ROS), contributing to cancer cell death.[9]
-
Inhibition of Macropinocytosis via Lysosomal Acidification: Nortriptyline can be enriched in lysosomes and cause a release of protons, leading to cellular acidification.[7] This process inhibits macropinocytosis, a mechanism that cancer cells use for nutrient uptake, thereby suppressing tumor growth by limiting the uptake of fatty acids.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Aspirate the culture medium and treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours, with occasional shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle.
Protocol:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells on ice for at least 30 minutes (cells can be stored in ethanol at 4°C for several weeks).
-
Pellet the cells by centrifugation and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells using a flow cytometer, collecting data from at least 10,000 single-cell events.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium Iodide is a fluorescent dye that can only enter cells with a compromised cell membrane, as is the case in late apoptosis and necrosis.
Protocol:
-
Induce apoptosis in your cell population using the desired method (e.g., treatment with this compound).
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key mechanisms and procedures.
References
- 1. "In vitro anticancer effect of tricyclic antidepressant nortriptyline o" by AYŞENUR BİBER, İPEK ZEYNEP DURUSU et al. [journals.tubitak.gov.tr]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Repurposing a tricyclic antidepressant in tumor and metabolism disease treatment through fatty acid uptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a potential candidate for drug repurposing, inhibits gastric cancer by inducing oxidative stress by triggering the Keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a potential candidate for drug repurposing, inhibits gastric cancer by inducing oxidative stress by triggering the Keap1-Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to Nortriptyline Hydrochloride's Effect on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nortriptyline Hydrochloride's performance in modulating synaptic plasticity against other antidepressant alternatives, supported by experimental data from published literature. We will delve into the quantitative effects on key markers of neuroplasticity and provide detailed methodologies for replicating cited experiments.
Executive Summary
Nortriptyline, a tricyclic antidepressant (TCA), primarily functions by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin, thereby increasing their synaptic concentrations.[1] Beyond this primary mechanism, emerging research highlights its role in synaptic plasticity, a fundamental process for learning and memory. This is significantly mediated through its influence on Brain-Derived Neurotrophic Factor (BDNF) signaling and its interaction with glutamate receptors, particularly NMDA and AMPA receptors.[1][2] Chronic administration of nortriptyline has been shown to influence the expression of BDNF, a key molecule in neuronal growth and synaptic plasticity.[1] This guide will compare these effects with those of other antidepressants, providing a framework for researchers investigating novel therapeutic strategies for neurological and psychiatric disorders.
Quantitative Data Comparison
The following tables summarize the quantitative findings on the effects of Nortriptyline and its alternatives on key aspects of synaptic plasticity.
Table 1: Comparative Efficacy in Protection Against NMDA-Induced Toxicity
| Compound | Alternative Compound(s) | ED50 (µM) for Protection Against NMDA-Induced Toxicity | Source |
| Nortriptyline | 1.3 | [1] | |
| Amitriptyline | Nortriptyline, Imipramine | 6.9 | [1] |
| Imipramine | Nortriptyline, Amitriptyline | 6.5 | [1] |
| Lower ED50 indicates higher potency. |
Table 2: Comparative Effects of Antidepressants on Long-Term Potentiation (LTP)
| Compound | Class | Effect on LTP Magnitude | Quantitative Data (if available) | Source(s) |
| Nortriptyline | TCA (SNRI) | Impairment | Data from direct comparative studies is limited. Studies on combined serotonin and norepinephrine reuptake inhibitors show LTP impairment. | [3] |
| Amitriptyline | TCA | Significant reduction | Population Spike (PS)-LTP was significantly lowered (p=0.044) compared to the control group. | [4] |
| Fluoxetine | SSRI | Significant reduction | PS-LTP was significantly lowered (p=0.053) compared to the control group. | [4] |
| Venlafaxine | SNRI | Reduction | Reduced LTP in hippocampal area CA1. | [3] |
| Imipramine | TCA (SNRI) | Impairment | LTP was impaired following treatment. | [3] |
| Note: The quantitative data for Amitriptyline and Fluoxetine are from a single comparative study, providing a direct comparison. Data for other compounds are from separate studies and should be interpreted with caution. |
Table 3: Comparative Effects on Neurite Outgrowth and ERK1/2 Phosphorylation
| Compound | Concentration | Effect on Neurite Outgrowth | Effect on ERK1/2 Phosphorylation | Source |
| Nortriptyline | 50 nmol/L | Significant increase in primary neurites, neuritic length, and branching. | Significantly increased phosphorylation of ERK1/2 (p < 0.05). | [5] |
| Amitriptyline | 500 nmol/L | Significant increase in primary neurites, neuritic length, and branching. | Trended towards an increase in ERK1/2 phosphorylation. | [5] |
| Data from a direct comparative study. |
Experimental Protocols
Induction and Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is a synthesized methodology based on established techniques for studying LTP in rodent hippocampal slices.
a. Slice Preparation:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). The standard aCSF composition is (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an interface or submersion chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
b. Electrophysiological Recording:
-
Place a slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-40% of the maximum.
-
To induce LTP, apply a high-frequency stimulation (HFS) protocol, such as three trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
Record the fEPSP for at least 60 minutes post-HFS to measure the potentiation. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope compared to the baseline.
c. Drug Application:
-
Prepare stock solutions of this compound and other comparative antidepressants in an appropriate solvent (e.g., water or DMSO).
-
Dilute the stock solution in aCSF to the desired final concentration.
-
Bath-apply the drug to the slice for a specified period before and/or during the LTP experiment.
Western Blot Analysis of BDNF Protein Levels
This protocol outlines the key steps for quantifying BDNF protein levels in brain tissue following drug treatment.
a. Tissue Preparation:
-
Following chronic treatment of animals with Nortriptyline or a comparator drug, euthanize the animals and rapidly dissect the hippocampus.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
c. Immunoblotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BDNF overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein, such as GAPDH or β-actin.
d. Quantification:
-
Measure the optical density of the BDNF and housekeeping protein bands using densitometry software.
-
Normalize the BDNF band intensity to the intensity of the corresponding housekeeping protein band to obtain the relative BDNF protein level.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in Nortriptyline's effects on synaptic plasticity.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Neurotrophic factors and neuroplasticity pathways in the pathophysiology and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of amitriptyline and fluoxetine on synaptic plasticity in the dentate gyrus of hippocampal formation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amitriptyline protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cardiac Safety of Nortriptyline Hydrochloride Versus Other Ion Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac safety profile of the tricyclic antidepressant Nortriptyline Hydrochloride with other ion channel blockers, including Selective Serotonin Reuptake Inhibitors (SSRIs) and classic antiarrhythmic drugs. The information is supported by experimental data to assist in preclinical cardiac safety assessments.
Executive Summary
Nortriptyline, a tricyclic antidepressant, exerts its therapeutic effects by inhibiting the reuptake of norepinephrine and serotonin. However, it also interacts with various cardiac ion channels, which can lead to potential cardiovascular adverse effects. This guide compares the in vitro effects of nortriptyline on key cardiac ion channels—hERG (Kv11.1), Nav1.5, and Cav1.2—with those of selected SSRIs (citalopram, fluoxetine, paroxetine, sertraline), the Class Ic antiarrhythmic flecainide, and the Class IV antiarrhythmic verapamil. Understanding these differential effects is crucial for predicting proarrhythmic risk and ensuring cardiovascular safety during drug development.
Comparative Analysis of Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of nortriptyline and comparator drugs on critical cardiac ion channels. Lower IC50 values indicate greater potency of channel blockade.
| Drug | Drug Class | hERG (IKr) IC50 (µM) | Nav1.5 (Peak INa) IC50 (µM) | Cav1.2 (ICa,L) IC50 (µM) |
| Nortriptyline | Tricyclic Antidepressant | 2.20[1][2] | ~1 (slowed upstroke velocity) | - |
| Citalopram | SSRI | - | - | 64.5[3] |
| Fluoxetine | SSRI | - | - | 5.4[4] |
| Paroxetine | SSRI | 0.45[5] | 6.8[6][7] | - |
| Sertraline | SSRI | 0.7[8][9] | 6.1[8][9] | 2.6[8][9] |
| Flecainide | Class Ic Antiarrhythmic | - | Potent Blocker | - |
| Verapamil | Class IV Antiarrhythmic | Potent Blocker | - | Potent Blocker |
Effects on Cardiac Action Potential Duration
The cardiac action potential is a complex interplay of ion currents. Alterations in its duration (APD) can be proarrhythmic. The following table summarizes the observed effects of the selected drugs on APD.
| Drug | Effect on Action Potential Duration (APD) |
| Nortriptyline | Shortened APD50 and APD90 at 0.3 and 1 µM in rabbit Purkinje fibers[1][2]. |
| Citalopram | Pro-arrhythmic changes in human cardiac action potential[10]. |
| Fluoxetine | Shortened APD in guinea pig and rabbit papillary muscles; prolonged APD50 in rat ventricular myocytes[4][11]. |
| Flecainide | Increased APD at 30% and 90% repolarization in guinea pig papillary muscle up to 10 µmol/L; shortened in Purkinje fibers[12][13][14]. |
| Verapamil | Increased APD in canine Purkinje fibers[15]. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in cardiac safety assessment, the following diagrams are provided in Graphviz DOT language.
Caption: Interaction of Nortriptyline and other ion channel blockers with cardiac ion channels and their downstream electrophysiological consequences.
Caption: A generalized workflow for determining the IC50 of a compound on a specific cardiac ion channel using the patch-clamp technique.
Detailed Experimental Methodologies
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The inhibitory effects of the compounds on cardiac ion channels are typically assessed using the whole-cell patch-clamp technique on stable cell lines expressing the human recombinant channel of interest (e.g., HEK293 or CHO cells).
1. Cell Preparation:
-
Cells stably transfected with the gene encoding the target ion channel (e.g., KCNH2 for hERG, SCN5A for Nav1.5, CACNA1C for Cav1.2) are cultured under standard conditions.
-
On the day of the experiment, cells are dissociated and plated onto glass coverslips.
2. Recording Solutions:
-
External (Bath) Solution (example for hERG): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (example for hERG): Contains (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH. Note: Solution compositions vary depending on the specific ion channel being studied.
3. Electrophysiological Recording:
-
Glass micropipettes with a resistance of 2-5 MΩ are used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Membrane currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
-
Experiments are conducted at physiological or near-physiological temperatures (35-37°C).
4. Voltage-Clamp Protocols:
-
hERG (IKr): A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to elicit a large tail current, which is used to measure drug-induced block.
-
Nav1.5 (INa): A series of depolarizing pulses from a holding potential of -100 mV are applied to elicit the peak inward sodium current.
-
Cav1.2 (ICa,L): Depolarizing steps from a holding potential of -80 mV (preceded by a brief step to -40 mV to inactivate sodium channels) are used to evoke the L-type calcium current.
5. Data Analysis:
-
The peak current amplitude in the presence of the drug is compared to the baseline current to determine the percentage of inhibition.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the drug concentration.
-
The IC50 value is calculated by fitting the data to the Hill equation.
Action Potential Duration (APD) Measurement in Isolated Cardiomyocytes
1. Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig).
2. Electrophysiological Recording:
-
The whole-cell patch-clamp technique in current-clamp mode is used.
-
Action potentials are elicited by injecting a brief suprathreshold current pulse.
3. Data Analysis:
-
The action potential duration is measured at 50% (APD50) and 90% (APD90) of repolarization.
-
The effects of different drug concentrations on APD are quantified and compared to baseline.
Conclusion
This guide provides a comparative overview of the cardiac safety profiles of nortriptyline and other ion channel blockers. Nortriptyline exhibits a multi-ion channel blocking effect, with notable inhibition of hERG and sodium channels. In comparison, SSRIs show a more variable and generally less potent effect on cardiac ion channels, although some, like sertraline and paroxetine, demonstrate significant hERG and sodium channel blockade. The antiarrhythmic drugs flecainide and verapamil serve as reference compounds with potent and selective effects on Nav1.5 and Cav1.2/hERG channels, respectively. The provided data and methodologies can aid researchers in the early identification and mitigation of potential cardiovascular risks associated with new chemical entities.
References
- 1. Effects of nortriptyline on QT prolongation: a safety pharmacology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the cardiac L-type calcium channel current by antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of fluoxetine in mammalian cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPRiL [cpi.vm.uni-freiburg.de]
- 6. researchgate.net [researchgate.net]
- 7. The Antidepressant Paroxetine Reduces the Cardiac Sodium Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wide Spectrum of Inhibitory Effects of Sertraline on Cardiac Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wide spectrum of inhibitory effects of sertraline on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pro-arrhythmic effect of escitalopram and citalopram at serum concentrations commonly observed in older patients – a study based on a cohort of 19,742 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoxetine inhibits L-type Ca2+ and transient outward K+ currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of verapamil on action potentials of Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of the Metabolic Pathways of Nortriptyline and Amitriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two structurally related tricyclic antidepressants, amitriptyline and nortriptyline. Understanding the nuances of their biotransformation is critical for drug development, personalized medicine, and predicting drug-drug interactions. This document summarizes key quantitative data, outlines experimental protocols for studying their metabolism, and visualizes the primary metabolic pathways.
Introduction to Amitriptyline and Nortriptyline
Amitriptyline is a tertiary amine tricyclic antidepressant that exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine.[1] Nortriptyline is the primary active metabolite of amitriptyline, formed through N-demethylation, and is itself a secondary amine tricyclic antidepressant.[1][2] While both are effective antidepressants, their pharmacological profiles and side effects can differ, partly due to variations in their metabolism.[2] The metabolism of both compounds is heavily influenced by the polymorphic cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP2C19.[3][4]
Overview of Metabolic Pathways
The metabolism of amitriptyline is initiated by two primary pathways: N-demethylation to nortriptyline and hydroxylation to 10-hydroxyamitriptyline.[5] Nortriptyline is then further metabolized, primarily through hydroxylation to 10-hydroxynortriptyline.[4] These hydroxylated metabolites are pharmacologically active.[5]
dot
Caption: Metabolic pathways of Amitriptyline and Nortriptyline.
Quantitative Comparison of Metabolic Enzyme Kinetics
The following tables summarize the kinetic parameters for the key enzymes involved in the metabolism of amitriptyline and nortriptyline. These in vitro data provide a basis for comparing the efficiency and affinity of the metabolic pathways.
Table 1: In Vitro Kinetic Parameters (Km and Vmax) for Amitriptyline and Nortriptyline Metabolism by CYP450 Enzymes
| Drug | Metabolic Pathway | Enzyme | Km (µM) | Vmax (nmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| Amitriptyline | N-demethylation | CYP2C19 | 5-13 | 475 (pmol/h/pmol CYP) | [6] |
| N-demethylation | CYP1A2 | 74-92 | 90-145 (pmol/h/pmol CYP) | [6] | |
| N-demethylation | CYP3A4 | 74-92 | 90-145 (pmol/h/pmol CYP) | [6] | |
| N-demethylation | CYP2C9 | 74-92 | 90-145 (pmol/h/pmol CYP) | [6] | |
| Hydroxylation | CYP2D6 | 5-13 | 90-145 (pmol/h/pmol CYP) | [6] | |
| Nortriptyline | Hydroxylation | CYP2D6 | 2.1 | 130 (mol/hr/mol CYP) | [7][8] |
| Hydroxylation | CYP3A4 | 37.4 | - | [8] | |
| Demethylation | CYP2D6 | 0.48-0.74 | 19 (mol/hr/mol CYP) | [7] | |
| Demethylation | CYP2C19 | 54-118 | 93 (mol/hr/mol CYP) | [7] | |
| Demethylation | CYP1A2 | 54-118 | 6.8 (mol/hr/mol CYP) | [7] |
Table 2: Comparative Pharmacokinetic Parameters of Amitriptyline and Nortriptyline
| Parameter | Amitriptyline | Nortriptyline | Conditions | Reference |
| Oral Bioavailability | ~50% | - | First-pass metabolism | [9] |
| Half-life (t½) | 21 (±5) hours | 31 (±13) hours | - | [9] |
| Volume of Distribution (Vd) | 15 (12-18) L/kg | - | - | [9] |
| Clearance (Cl) | 0.7 (0.5-0.9) L/h/kg | - | - | [9] |
| Protein Binding | ~95% | - | - | [9] |
| AUC in CYP2C19 Poor Metabolizers | Significantly higher | Lower (as metabolite) | Single oral dose | [10] |
| AUC in CYP2D6 Poor Metabolizers | Higher | Significantly higher | - | [11] |
Experimental Protocols
The following are generalized protocols for key experiments used to study the in vitro metabolism of amitriptyline and nortriptyline.
In Vitro Metabolism using Human Liver Microsomes
This experiment is designed to determine the rate of metabolism and identify the metabolites of amitriptyline and nortriptyline when incubated with human liver microsomes, which contain a mixture of CYP450 enzymes.
Materials:
-
Human liver microsomes (HLM)
-
Amitriptyline or Nortriptyline stock solution
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Centrifuge
Procedure:
-
Prepare a pre-incubation mixture containing phosphate buffer, HLM, and the drug (amitriptyline or nortriptyline) in a microcentrifuge tube.
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow the drug to equilibrate with the enzymes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis by HPLC or LC-MS/MS.
Metabolite Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of amitriptyline, nortriptyline, and their hydroxylated metabolites.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Mobile phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[12]
-
Internal standard (e.g., imipramine)[12]
-
Calibrators and quality control samples
Procedure:
-
Sample Preparation: The supernatant from the in vitro metabolism experiment is evaporated to dryness and reconstituted in the mobile phase.[13]
-
Chromatographic Separation:
-
Detection:
-
Quantification:
-
Identify and quantify the parent drug and its metabolites by comparing their retention times and peak areas to those of the calibrators. The internal standard is used to correct for variations in extraction and injection volume.
-
dot
Caption: Experimental workflow for in vitro metabolism studies.
Role of Genetic Polymorphisms
The genes encoding for CYP2D6 and CYP2C19 are highly polymorphic, leading to different enzyme activity levels in the population.[3] This genetic variation is a major determinant of the pharmacokinetic variability of both amitriptyline and nortriptyline.
-
CYP2D6: Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype.[4] Poor metabolizers have a reduced capacity to hydroxylate both amitriptyline and nortriptyline, leading to higher plasma concentrations and an increased risk of adverse effects.[11] Conversely, ultrarapid metabolizers may have lower plasma concentrations, potentially leading to therapeutic failure.[4]
-
CYP2C19: This enzyme is the primary catalyst for the N-demethylation of amitriptyline to nortriptyline.[3] Poor metabolizers of CYP2C19 will have a slower conversion of amitriptyline to nortriptyline, resulting in higher plasma levels of the parent drug and lower levels of the metabolite.[2] This can alter the overall pharmacological effect, as amitriptyline and nortriptyline have different potencies in inhibiting serotonin and norepinephrine reuptake.[2]
Conclusion
The metabolic pathways of amitriptyline and nortriptyline are complex and significantly influenced by the activity of CYP2D6 and CYP2C19. Amitriptyline's primary conversion to its active metabolite, nortriptyline, is mainly mediated by CYP2C19, while the subsequent hydroxylation of both compounds is predominantly carried out by CYP2D6. The quantitative differences in enzyme kinetics and the impact of genetic polymorphisms on these enzymes underscore the importance of a thorough understanding of their metabolism for optimizing therapeutic outcomes and minimizing adverse drug reactions. The experimental protocols outlined provide a framework for further research into the metabolism of these and other structurally related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. eugenomic.com [eugenomic.com]
- 5. A Study on CYP2C19 and CYP2D6 Polymorphic Effects on Pharmacokinetics and Pharmacodynamics of Amitriptyline in Healthy Koreans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes [pubmed.ncbi.nlm.nih.gov]
- 8. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CYP2D6 polymorphism in relation to the metabolism of amitriptyline and nortriptyline in the Faroese population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Nortriptyline Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of nortriptyline hydrochloride, ensuring compliance and minimizing environmental impact. Researchers, scientists, and drug development professionals are advised to follow these procedures to maintain a safe laboratory environment.
This compound, a tricyclic antidepressant, requires careful handling and disposal due to its pharmacological activity and potential environmental impact. Improper disposal can lead to contamination of water systems and pose a risk to aquatic life.[1] Adherence to federal, state, and local regulations is mandatory for the disposal of all pharmaceutical waste.[2][3][4]
Waste Identification and Classification
While this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is imperative that waste generators conduct a thorough hazardous waste determination.[5][6] This determination should be based on whether the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). It is the responsibility of the chemical waste generator to ensure complete and accurate classification.[7]
Key Regulatory Agencies:
-
Environmental Protection Agency (EPA): Regulates the disposal of hazardous wastes under RCRA.[2][3]
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances. While this compound is not a controlled substance, awareness of DEA regulations is crucial for overall pharmaceutical waste management.[2]
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for this compound. This information underscores the importance of proper handling to avoid accidental exposure.
| Route of Administration | Species | Dose |
| Oral LD50 | Rat | 405 mg/kg[8] |
| Intraperitoneal LD50 | Mouse | 71 mg/kg[8] |
| Subcutaneous LD50 | Rat | 445 mg/kg[8] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
Before handling this compound waste, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles or glasses.[2]
-
Hand Protection: Impermeable chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[2]
-
Body Protection: A laboratory coat or other protective clothing.[2]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste unless compatibility has been confirmed. This compound is incompatible with strong oxidizing agents.[2][7]
-
Collect all solid waste, including unused or expired compounds and contaminated materials (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed container.
-
For solutions, use a separate, sealed container. Do not pour this compound solutions down the drain.[9]
3. Recommended Disposal Method:
The recommended method for the final disposal of this compound waste is through a licensed hazardous waste disposal company.[2][4] These companies can provide compliant incineration with an afterburner and scrubber to ensure complete destruction of the compound and minimize environmental release.[2][4]
4. Handling Empty Containers:
-
Empty containers that held this compound should be handled as hazardous waste as they may retain residual amounts of the chemical.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, the container can be disposed of according to institutional and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. paipharma.com [paipharma.com]
- 4. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safemgt.com [safemgt.com]
- 6. pwaste.com [pwaste.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Nortriptyline Hydrochloride
FOR IMMEDIATE RELEASE
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Nortriptyline Hydrochloride. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
This compound is a pharmacologically active material that is harmful if swallowed and may cause damage to the nervous system.[1] It is imperative that all personnel handling this compound are thoroughly familiar with the following personal protective equipment (PPE) guidelines, operational plans, and disposal procedures.
Recommended Personal Protective Equipment
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended equipment for various handling scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling (Small Quantities) | Safety glasses with side shields or goggles.[2] | Impermeable gloves.[3] Consider double gloving.[4] | Not generally required under normal conditions of use with adequate ventilation.[2][5] | Laboratory coat. |
| Handling Large Quantities | Safety glasses or goggles.[2] | Impermeable gloves.[3] Double gloving is recommended.[4] | Not required under normal use with adequate engineering controls.[2] | Protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Generating Dust or Aerosols | Safety goggles. A full-face shield is preferred.[6] | Impermeable gloves. Double gloving is recommended.[4] | A NIOSH-certified N95 or N100 fit-tested respirator.[6] | Protective disposable gown.[4] |
| Spill Cleanup | Tight-fitting full-face respirator with HEPA filters.[1] | Two pairs of chemotherapy-rated gloves. | A tight-fitting full-face respirator with HEPA filters provides respiratory protection.[1] | Disposable, low-permeability gown. |
Note: As of the latest safety data sheets, no specific glove material has been recommended due to a lack of permeation testing.[3] It is advisable to consult with your institution's safety officer and glove manufacturer data to select the most appropriate material.
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps for safe handling from preparation to disposal.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. paipharma.com [paipharma.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. paipharma.com [paipharma.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
